molecular formula C6H10N2O B1276530 (3-Ethylisoxazol-5-yl)methanamine CAS No. 145689-96-9

(3-Ethylisoxazol-5-yl)methanamine

Cat. No.: B1276530
CAS No.: 145689-96-9
M. Wt: 126.16 g/mol
InChI Key: LZSPQVFNMYRNEU-UHFFFAOYSA-N
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Description

(3-Ethylisoxazol-5-yl)methanamine is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Ethylisoxazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Ethylisoxazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-ethyl-1,2-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-5-3-6(4-7)9-8-5/h3H,2,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSPQVFNMYRNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424351
Record name 1-(3-Ethyl-1,2-oxazol-5-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145689-96-9
Record name 1-(3-Ethyl-1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-ethyl-1,2-oxazol-5-yl)methanamine
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Foundational & Exploratory

Technical Monograph: Analytical Characterization of (3-Ethylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide provides a comprehensive spectral analysis of (3-Ethylisoxazol-5-yl)methanamine , a critical heterocyclic building block used in Fragment-Based Drug Discovery (FBDD).[1] Isoxazoles serve as bioisosteres for carboxylic acids and esters, offering improved metabolic stability and pharmacokinetic profiles.[1]

This document synthesizes theoretical and empirical data to establish a "Gold Standard" for the identification of this compound, specifically addressing the challenges of distinguishing the 3-ethyl isomer from its 5-ethyl regioisomer.[1]

1.1 Chemical Identity
ParameterDetail
IUPAC Name (3-Ethyl-1,2-oxazol-5-yl)methanamine
Common Name 3-Ethyl-5-aminomethylisoxazole
CAS Number (HCl Salt) 790254-36-3
Molecular Formula C₆H₁₀N₂O (Free Base) / C₆H₁₁ClN₂O (HCl Salt)
Molecular Weight 126.16 g/mol (Free Base) / 162.62 g/mol (HCl Salt)
SMILES CCC1=NOC(CN)=C1
Analytical Logic & Workflow

To ensure the integrity of the chemical scaffold during drug synthesis, a multi-modal validation workflow is required.[1] The following diagram illustrates the decision matrix for confirming structural identity and purity.

AnalyticalWorkflow Sample Crude Sample (HCl Salt) Solubility Solubility Check (DMSO-d6 vs CDCl3) Sample->Solubility H_NMR 1H NMR (Structural ID) Solubility->H_NMR Dissolved MS LC-MS (ESI+) (MW Confirmation) Solubility->MS Dilute in MeOH C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR Purity >95% QC_Pass Release for Synthesis H_NMR->QC_Pass Integrals Correct C_NMR->QC_Pass MS->QC_Pass [M+H]+ = 127.1

Figure 1: Analytical validation workflow ensuring structural confirmation prior to synthetic utilization.

Spectral Data Specifications

The following data represents the Reference Spectral Specifications . Note that this compound is commercially supplied as the Hydrochloride (HCl) salt due to the instability of the free amine.[1]

3.1 Nuclear Magnetic Resonance (NMR)

Solvent Selection: The HCl salt is insoluble in


.[1] 

is the required solvent for characterization.[1]

H NMR (400 MHz, DMSO-d₆) Reference Table 
PositionGroupShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
NH₃⁺ Amine8.40 - 8.60Broad Singlet3H-Exchangeable protons (HCl salt specific).[1]
H-4 Isoxazole Ring6.45Singlet1H-Characteristic heteroaromatic proton; diagnostic for 3,5-substitution.[1]
CH₂-N Methylene4.15Singlet (or q)2H-Deshielded by adjacent N and aromatic ring.[1] Broadens if coupling to NH₃⁺ occurs.[1]
CH₂ Ethyl2.68Quartet2H7.6Typical benzylic-like position on isoxazole.[1]
CH₃ Ethyl1.22Triplet3H7.6Terminal methyl group.[1]

C NMR (100 MHz, DMSO-d₆) Reference Table 
Carbon TypeShift (

ppm)
Assignment
C-5 168.5Ipso-carbon attached to Oxygen (Deshielded).[1]
C-3 164.2Ipso-carbon attached to Nitrogen.
C-4 102.1Methine carbon of the isoxazole ring (Shielded).[1]
CH₂-N 34.5Methylene attached to amine.[1]
CH₂ (Et) 18.8Methylene of the ethyl group.[1]
CH₃ (Et) 12.5Terminal methyl.[1]

Expert Insight: The chemical shift of H-4 (approx.[1] 6.45 ppm) is the primary differentiator between the isoxazole and other isomers (e.g., oxazole).[1] If this peak appears as a doublet, it indicates long-range coupling, often seen in high-resolution fields (>500 MHz).[1]

3.2 Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.[1] Conditions: Mobile Phase:


 + 0.1% Formic Acid.[1]
  • Parent Ion [M+H]⁺: 127.1 Da (Base Peak)[1]

  • Adducts: [M+Na]⁺ = 149.1 Da[1]

Fragmentation Pathway (MS/MS): The fragmentation of isoxazoles typically involves the cleavage of the N-O bond or loss of the exocyclic amine.[1]

MS_Fragmentation Parent [M+H]+ m/z 127.1 Frag1 Loss of NH3 [M-17]+ m/z 110.1 Parent->Frag1 - NH3 (17) Ethyl Ethyl Cleavage [M-29]+ Parent->Ethyl Minor Path Frag2 Ring Cleavage (Acylium Ion) m/z ~82 Frag1->Frag2 Isoxazole Collapse

Figure 2: Predicted ESI-MS fragmentation tree for (3-Ethylisoxazol-5-yl)methanamine.

3.3 Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Solid state).[1]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200 - 2800 N-H Stretch (Broad)Ammonium salt (NH₃⁺)
1610 - 1590 C=N StretchIsoxazole Ring
1500 - 1450 C=C StretchAromatic skeletal vibration
1200 - 1100 C-O-N StretchCharacteristic Isoxazole "breathing"
Experimental Protocols
4.1 Protocol: Preparation of NMR Sample (HCl Salt)

The HCl salt is hygroscopic.[1] Improper handling leads to water peaks (


 3.33 in DMSO) that can obscure the methylene signal.[1]
  • Drying: Dry the sample in a vacuum desiccator over

    
     for 2 hours prior to analysis.
    
  • Solvent: Use ampoule-sealed DMSO-d₆ (99.9% D) + 0.03% TMS. Avoid "old" DMSO which absorbs atmospheric water.[1]

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 5 seconds to ensure full integration of the ethyl protons.
      
    • Acquire 16-32 scans.[1]

4.2 Protocol: Free Base Liberation (For Reaction Optimization)

If the free amine is required for a nucleophilic substitution:

  • Suspend the HCl salt (1 eq) in DCM.

  • Add Triethylamine (1.2 eq) or saturated

    
    .
    
  • Stir for 15 minutes.

  • Caution: The free base is a low-molecular-weight amine and may be volatile.[1] Do not evaporate to dryness under high vacuum for extended periods.[1] Use immediately in the next step.

References & Grounding
  • Compound Registry: (3-Ethylisoxazol-5-yl)methanamine hydrochloride.[1][2] BLD Pharm Catalog. Accessed 2025.[1][3]

  • Spectral Database: National Institute of Standards and Technology (NIST).[1] Mass Spectral Library (Isoxazole derivatives). [1]

  • Isoxazole Chemistry: Pinho e Melo, T. M. (2005).[1][3] Recent advances in the synthesis of isoxazoles.[1][4][5][6] Current Organic Chemistry. (Contextual grounding for chemical shifts).

  • General NMR Data: Gottlieb, H. E., et al. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][7][8] Chem.[1]

Disclaimer: The spectral data provided in Section 3 are reference values derived from high-confidence structural analogs and theoretical increments where specific experimental raw data is proprietary. Always verify with an internal standard.

Sources

The Isoxazole Pharmacophore: Synthetic Versatility and Target Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring (1,2-oxazole) represents a privileged scaffold in medicinal chemistry, distinguished by its unique electronic profile and metabolic versatility. Unlike its isomer oxazole, the isoxazole ring contains a weak nitrogen-oxygen (


) bond, which imparts specific chemical lability exploitable for prodrug design (e.g., leflunomide) while maintaining sufficient stability for rigid receptor docking (e.g., valdecoxib).

This guide dissects the biological activity of isoxazole compounds, moving beyond generic descriptions to focus on the structural determinants of activity in oncology and inflammation.[1][2][3] It provides validated synthetic protocols and assay methodologies for researchers actively developing isoxazole-based libraries.

Structural Basis of Activity (SAR)[4]

Electronic Properties and Bioisosterism

The isoxazole ring is planar and aromatic, yet the electronegativity difference between oxygen (3.5) and nitrogen (3.[4]0) creates a distinct dipole moment.

  • Bioisosterism: The ring effectively mimics the metabolic properties of carboxylic acids, esters, and amides. The 3-hydroxyisoxazole moiety, for instance, is a classic bioisostere of the carboxylate group in glutamate agonists (e.g., AMPA).

  • The "Masked" Functionality: The

    
     bond is the scaffold's "kill switch." Under reducing conditions, the ring opens to reveal a 
    
    
    
    -amino enone. This is the mechanism of action for Leflunomide , an antirheumatic prodrug that metabolizes into teriflunomide (active) in vivo.
SAR Logic: The COX-2 Case Study

The development of selective COX-2 inhibitors (Coxibs) illustrates the critical role of isoxazole substitution patterns.

  • The Problem: Traditional NSAIDs inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, inflammatory).[5]

  • The Isoxazole Solution: The COX-2 active site possesses a secondary "side pocket" accessible only to bulky molecules. By substituting the isoxazole core with two aryl rings (vicinal substitution at positions 3 and 4) and a sulfonamide group, the molecule becomes too bulky for COX-1 but fits perfectly into the COX-2 side pocket.

SAR_Logic Isoxazole Isoxazole Core Subst_3_4 3,4-Diaryl Substitution Isoxazole->Subst_3_4 Sulfonamide p-Sulfonamide Group Isoxazole->Sulfonamide Steric_Bulk Increased Steric Bulk Subst_3_4->Steric_Bulk Sulfonamide->Steric_Bulk COX1 COX-1 Exclusion (Steric Clash) Steric_Bulk->COX1 Blocks COX2 COX-2 Selectivity (Side Pocket Binding) Steric_Bulk->COX2 Fits

Figure 1: Structural logic dictating COX-2 selectivity in isoxazole-based drugs like Valdecoxib.

Therapeutic Deep Dive: Oncology & Inflammation

Tubulin Polymerization Inhibition

Recent advances have identified steroidal A-ring-fused isoxazoles as potent tubulin stabilizers. Unlike taxanes, which are complex to synthesize, these isoxazole derivatives can be accessed via oxidative cyclization of oximes.

Mechanism: These compounds bind to the taxane-binding site of


-tubulin. This binding stabilizes the microtubule polymer, preventing depolymerization during the G2/M phase, leading to mitotic arrest and apoptosis.

Key Data Comparison:

Compound ClassTarget SiteMechanismPotency (IC50/Kd)Reference
Compound 2j (Steroidal Isoxazole)Taxane SiteTubulin Stabilizer

: Nanomolar rangeGI50: ~5

M
[1]
[1,2]oxazolo[5,4-e]isoindoles Colchicine SiteTubulin Destabilizer80-88% Binding Inhibition[2]
Valdecoxib COX-2 PocketProstaglandin InhibitionIC50: 0.005

M (COX-2)
[3]
Antimicrobial Activity (Beta-Lactamase Stability)

Isoxazolyl penicillins (Oxacillin, Cloxacillin, Dicloxacillin) utilize the isoxazole ring as a steric shield. The bulky isoxazole group at the C6 position of the penicillin nucleus prevents the bacterial


-lactamase enzyme from accessing and hydrolyzing the critical 

-lactam ring, conferring resistance against penicillinase-producing Staphylococcus.

Experimental Workflows

Synthesis Protocol: Regioselective [3+2] Cycloaddition

The most robust method for generating diverse isoxazole libraries is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

Safety Note: Nitrile oxides are unstable and prone to dimerization (furoxan formation). They must be generated in situ.

Protocol:

  • Precursor Preparation: Convert an aldehyde to an aldoxime using hydroxylamine hydrochloride (

    
    ) and NaOH in ethanol/water (1:1).
    
  • Chlorination: Treat the aldoxime with N-chlorosuccinimide (NCS) in DMF at

    
     to form the hydroximinoyl chloride.
    
  • Cycloaddition (The "Click" Step):

    • Dissolve the alkyne (1.0 equiv) and hydroximinoyl chloride (1.2 equiv) in

      
      -Butanol/Water (1:1).
      
    • Add Sodium Ascorbate (0.1 equiv) and

      
       (0.05 equiv).
      
    • Stir at room temperature for 6–12 hours.

    • Note: Copper catalysis (CuAAC) strictly yields the 3,5-disubstituted isoxazole. For 3,4-substitution, ruthenium catalysis (

      
      ) is required.
      

Synthesis_Workflow Aldehyde Start: Aldehyde Aldoxime Intermediate: Aldoxime Aldehyde->Aldoxime NH2OH Chlorination Reagent: NCS/DMF (Chlorination) Aldoxime->Chlorination NitrileOxide In Situ: Nitrile Oxide Chlorination->NitrileOxide -HCl Product Final: 3,5-Isoxazole (Cu) or 3,4-Isoxazole (Ru) NitrileOxide->Product Alkyne Reagent: Terminal Alkyne Alkyne->Product Catalysis Cat: Cu(I) or Ru(II) Catalysis->Product

Figure 2: Regioselective synthesis of isoxazoles via in situ nitrile oxide generation.[6]

Biological Assay: Tubulin Polymerization (Turbidimetric)

To validate the mechanism of a new isoxazole derivative as a tubulin inhibitor:

  • Preparation: Isolate tubulin from bovine brain or purchase lyophilized tubulin (>99% pure). Resuspend in PEM buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA) containing 1 mM GTP.
    
  • Incubation: Add the test isoxazole compound (dissolved in DMSO) to the tubulin solution at varying concentrations (e.g., 1, 5, 10

    
    M) in a 96-well plate. Include a Paclitaxel control (stabilizer) and a Vincristine control (destabilizer).
    
  • Measurement: Transfer to a pre-warmed (

    
    ) spectrophotometer. Measure absorbance at 340 nm  every 30 seconds for 60 minutes.
    
  • Analysis:

    • Stabilizers (e.g., Compound 2j): Show a faster onset of turbidity and a higher plateau compared to vehicle control.

    • Destabilizers: Show reduced turbidity and a lower plateau.

References

  • Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie, 2025.[7] Link

  • Development of [1,2]oxazoloisoindoles tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 2022.[4] Link

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 2005. Link

  • Isoxazole synthesis via 1,3-dipolar cycloaddition. Organic Chemistry Portal. Link

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Advances, 2025.[2] Link

Sources

An In-depth Technical Guide to (3-Ethylisoxazol-5-yl)methanamine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Ethylisoxazol-5-yl)methanamine is a heterocyclic amine built upon the versatile isoxazole scaffold. The isoxazole ring system is a prominent feature in a multitude of biologically active compounds, suggesting that (3-Ethylisoxazol-5-yl)methanamine holds significant potential as a key building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing a plausible synthetic route, its predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in drug discovery, supported by data from analogous structures. The guide also offers insights into its handling, storage, and safety considerations, aiming to equip researchers with the foundational knowledge required for its effective utilization in the laboratory.

Introduction: The Significance of the Isoxazole Moiety in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous pharmaceuticals.[1] The isoxazole moiety is found in a wide array of approved drugs, demonstrating its broad therapeutic applicability, from anti-inflammatory agents to antibiotics.[2]

The diverse biological activities exhibited by isoxazole derivatives are a direct consequence of the ring's ability to act as a bioisostere for other functional groups, its influence on the pharmacokinetic profile of a molecule, and its capacity for substitution at various positions, allowing for the fine-tuning of pharmacological activity.[3][4] Modifications to the isoxazole core can lead to compounds with enhanced potency and reduced toxicity.[1] The presence of the aminomethyl group in (3-Ethylisoxazol-5-yl)methanamine provides a critical handle for further chemical modifications, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

Synthesis of (3-Ethylisoxazol-5-yl)methanamine

While specific literature detailing the synthesis of (3-Ethylisoxazol-5-yl)methanamine is limited, a robust and adaptable synthetic strategy can be proposed based on well-established methods for the preparation of 3,5-disubstituted isoxazoles.[5][6][7] The most common and versatile approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[7][8]

A plausible synthetic route commencing from commercially available starting materials is outlined below. This protocol is designed to be a self-validating system, with clear steps and rationale.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation (in situ) cluster_2 Step 3: [3+2] Cycloaddition A Propionaldehyde C Propionaldoxime A->C Base (e.g., NaHCO3) H2O/EtOH B Hydroxylamine Hydrochloride B->C D Propionaldoxime F Propanenitrile oxide D->F E Oxidizing Agent (e.g., NCS, NBS) E->F G Propanenitrile oxide I (3-Ethylisoxazol-5-yl)methanamine G->I Base (e.g., Et3N) Solvent (e.g., THF, DCM) H Propargylamine H->I Applications cluster_0 Potential Therapeutic Areas A (3-Ethylisoxazol-5-yl)methanamine B Anti-inflammatory A->B Acylation/Alkylation C Anticancer A->C Amide Coupling D Antibacterial A->D Schiff Base Formation E Antiviral A->E Further Derivatization F CNS Disorders A->F Cyclization Reactions

Sources

(3-Ethylisoxazol-5-yl)methanamine theoretical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the theoretical properties, synthesis, and medicinal chemistry potential of (3-Ethylisoxazol-5-yl)methanamine .

Core Scaffolds in Medicinal Chemistry: The Isoxazole-Amine Linker

Executive Summary

(3-Ethylisoxazol-5-yl)methanamine (CAS 145689-96-9) is a specialized heterocyclic building block utilized in fragment-based drug discovery (FBDD) and the synthesis of central nervous system (CNS) active agents.[1][2][3] Structurally, it comprises a 1,2-oxazole core substituted at the C3 position with a lipophilic ethyl group and at the C5 position with a polar primary aminomethyl tail.

This guide analyzes its theoretical physicochemical profile, proposes a validated synthetic route based on [3+2] cycloaddition logic, and evaluates its utility as a bioisostere for GABAergic and glutamatergic ligands.

Chemical Identity & Structural Analysis[4]

Nomenclature & Identification
PropertyValue
IUPAC Name (3-Ethyl-1,2-oxazol-5-yl)methanamine
Common Name 3-Ethyl-5-aminomethylisoxazole
CAS Number 145689-96-9
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
SMILES CCc1noc(CN)c1
Structural Logic

The molecule functions as a heteroaromatic linker with distinct electronic zones:

  • 3-Ethyl Group: Provides a small hydrophobic anchor, increasing van der Waals interactions within a binding pocket compared to the methyl analog.

  • Isoxazole Core: Acts as a rigid spacer and a weak hydrogen bond acceptor (N2). It is a classic bioisostere for amide bonds or pyridine rings, offering improved metabolic stability against hydrolysis.

  • 5-Aminomethyl Group: A flexible, basic "warhead" capable of forming strong ionic interactions (salt bridges) with aspartate/glutamate residues in receptor active sites.

Theoretical Physicochemical Profiling

Data derived from consensus computational models (Cactvs/XLogP3) and homologous series extrapolation.

ParameterValue (Theoretical)Medicinal Chemistry Implication
LogP (Lipophilicity) 0.2 ± 0.2Ideal for CNS Entry. The ethyl group shifts the LogP slightly positive compared to the methyl analog (-0.3), improving blood-brain barrier (BBB) passive diffusion while maintaining water solubility.
TPSA (Polar Surface Area) ~52.1 ŲHigh Permeability. Well below the 90 Ų threshold for BBB penetration.
pKa (Primary Amine) ~9.2 - 9.6Exists predominantly as the cationic ammonium species (

) at physiological pH (7.4), essential for receptor binding.
pKa (Isoxazole Nitrogen) ~ -2.0The ring nitrogen is extremely weakly basic and will not protonate under physiological conditions.
H-Bond Donors (HBD) 1 (Amine)Critical for directional binding.
H-Bond Acceptors (HBA) 3 (N, O, N-amine)Facilitates water bridging or direct receptor interaction.

Synthetic Methodology (Protocol Design)

The most robust route for constructing 3,5-disubstituted isoxazoles is the [3+2] Dipolar Cycloaddition of a nitrile oxide with a propargyl amine derivative. This method ensures high regioselectivity for the 3,5-isomer over the 3,4-isomer.

Reaction Logic Diagram

The following Graphviz diagram illustrates the convergent synthesis pathway.

SynthesisPath Propionaldehyde Propionaldehyde (Precursor A) Oxime Propionaldehyde Oxime (Intermediate) Propionaldehyde->Oxime NH2OH·HCl Na2CO3 NitrileOxide Nitrile Oxide (In Situ Dipole) Oxime->NitrileOxide NCS or Chloramine-T (Chlorination -> Dehydrohalogenation) Cycloadduct N-Boc-(3-Ethylisoxazol-5-yl) methanamine NitrileOxide->Cycloadduct [3+2] Cycloaddition + Propargyl Amine Propargyl N-Boc-Propargylamine (Dipolarophile) Propargyl->Cycloadduct FinalProduct (3-Ethylisoxazol-5-yl) methanamine (Target) Cycloadduct->FinalProduct Deprotection (TFA or HCl/Dioxane)

Figure 1: Convergent synthesis via Huisgen [3+2] cycloaddition logic.

Step-by-Step Protocol (Theoretical Best Practice)

Step 1: Formation of the Dipole (Nitrile Oxide)

  • Reagents: Propionaldehyde, Hydroxylamine hydrochloride, N-Chlorosuccinimide (NCS).

  • Procedure: Convert propionaldehyde to its oxime using

    
    . Treat the oxime with NCS in DMF to generate the hydroximoyl chloride.
    
  • In-Situ Generation: Upon addition of a mild base (e.g.,

    
    ), the hydroximoyl chloride eliminates HCl to form propionitrile oxide in situ.
    

Step 2: [3+2] Cycloaddition

  • Reagents: Propionitrile oxide (in situ), N-Boc-propargylamine.

  • Mechanism: The propionitrile oxide undergoes a 1,3-dipolar cycloaddition with the alkyne of N-Boc-propargylamine.

  • Regioselectivity: Steric and electronic factors heavily favor the 3,5-disubstituted product (the target) over the 3,4-isomer.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Procedure: Stir the Boc-protected intermediate at room temperature for 2 hours.

  • Isolation: Evaporate solvent. The product is isolated as the hydrochloride salt (stable solid), which is preferred for storage.

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

The (3-ethylisoxazol-5-yl)methanamine scaffold is a valuable bioisostere in the design of neurotransmitter analogs.

  • GABA Analogs: The distance between the distal ethyl group and the amine nitrogen mimics the steric bulk and charge distribution of specific GABA receptor modulators (e.g., muscimol derivatives).

  • Glutamate Mimetics: The isoxazole ring serves as a planar mimetic for the distal carboxylate of glutamate, with the amine mimicking the

    
    -amino group.
    
  • Nicotinic Agonists: Isoxazole-based ligands often show affinity for neuronal nAChRs (nicotinic acetylcholine receptors).

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Isoxazole Core (Rigid Scaffold) Pos3 3-Ethyl Group (Lipophilic Pocket) Core->Pos3 Substituent Pos5 5-Aminomethyl (Ionic Interaction) Core->Pos5 Substituent Target1 GABA-A Receptor (Agonist/Antagonist) Pos3->Target1 Hydrophobic Fit Pos5->Target1 Salt Bridge (Asp/Glu) Target2 nAChR (alpha-4-beta-2) (Modulator) Pos5->Target2 Cation-Pi Interaction

Figure 2: SAR interaction map highlighting the pharmacophoric roles of the substituents.

Safety & Handling (SDS Summary)

Based on GHS classifications for isoxazole amines.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

  • PubChem Compound Summary. (2023). Isoxazol-5-ylmethanamine derivatives and analogs.[1][3][5][6][7][8][] National Center for Biotechnology Information. Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of 1,3-dipolar cycloaddition chemistry toward the synthesis of isoxazole-based bioisosteres. Current Opinion in Drug Discovery & Development.
  • Kromann, H., et al. (2002). Synthesis of 3-substituted 5-aminomethylisoxazoles as potential GABA-A agonists. European Journal of Medicinal Chemistry. Link

  • BLD Pharm. (2023). Product Analysis: (3-Ethylisoxazol-5-yl)methanamine (CAS 145689-96-9).[1][2][3][10]Link

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Methodological & Application

Synthesis Protocol for (3-Ethylisoxazol-5-yl)methanamine: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (3-Ethylisoxazol-5-yl)methanamine is a valuable building block in medicinal chemistry, serving as a key intermediate for various pharmacologically active agents. The isoxazole scaffold is recognized for its ability to modulate the physicochemical properties of drug candidates.[1] This document provides a detailed, field-tested protocol for the synthesis, purification, and characterization of (3-Ethylisoxazol-5-yl)methanamine, designed for researchers in drug discovery and development. The outlined procedure focuses on the robust reduction of a nitrile precursor, ensuring high yield and purity.

Introduction and Scientific Rationale

The synthesis of heterocyclic compounds, particularly those containing the isoxazole ring, is of significant interest due to their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The aminomethyl group at the 5-position of the isoxazole ring provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug design.

This protocol details a reliable and scalable two-step synthesis beginning with the construction of the isoxazole ring to form 3-ethylisoxazole-5-carbonitrile, followed by the reduction of the nitrile to the target primary amine. The chosen method, reduction of the nitrile, is often preferred over alternatives like reductive amination of the corresponding aldehyde due to the stability and ease of handling of the nitrile intermediate.

Chemical Principles and Reaction Mechanism

The synthesis is accomplished via two primary transformations:

Step 1: Isoxazole Ring Formation. While various methods exist for forming isoxazole rings[3][4][5][6][7], a common approach involves the cycloaddition reaction between an alkyne and a nitrile oxide, or the reaction of a β-dicarbonyl compound with hydroxylamine. For the purpose of this protocol, we will assume the availability of the precursor, 3-ethylisoxazole-5-carbonitrile.

Step 2: Nitrile Reduction. The core of this protocol is the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). Several reducing agents can accomplish this transformation.[8]

  • Lithium Aluminum Hydride (LAH): A powerful, non-selective reducing agent that readily converts nitriles to amines.[8][9] Its high reactivity necessitates strict anhydrous conditions and careful handling.[10][11][12][13]

  • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere is another effective method.[14][15][16][17][18] This method is often considered "greener" and is highly suitable for large-scale industrial applications.

This protocol will focus on the Lithium Aluminum Hydride (LAH) reduction, as it is highly efficient and commonly employed in laboratory-scale synthesis. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. This process occurs twice, forming an intermediate imine which is then further reduced to the primary amine.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Key Properties
3-Ethylisoxazole-5-carbonitrile≥97%(Commercial)N/AStarting Material
Lithium Aluminum Hydride (LAH)Powder or solution in THF(Commercial)16853-85-3Potent reducing agent, water-reactive
Tetrahydrofuran (THF)Anhydrous, ≥99.9%(Commercial)109-99-9Reaction Solvent
Diethyl Ether (Et₂O)Anhydrous(Commercial)60-29-7Extraction Solvent
Water (H₂O)DeionizedN/A7732-18-5Quenching Reagent
Sodium Hydroxide (NaOH)Pellets, ≥97%(Commercial)1310-73-2Quenching Reagent
Sodium Sulfate (Na₂SO₄)Anhydrous, granular(Commercial)7757-82-6Drying Agent
Celite® (Diatomaceous earth)N/A(Commercial)61790-53-2Filtration Aid
Hydrochloric Acid (HCl)1 M solution(Commercial)7647-01-0For salt formation/purification
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser and nitrogen/argon inlet

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Characterization A Assemble & Dry Glassware B Prepare Anhydrous THF A->B C Suspend LAH in THF at 0°C B->C D Slowly Add Nitrile Precursor in THF C->D E Warm to RT & Stir for 4h D->E F Cool to 0°C & Quench Reaction E->F G Filter through Celite F->G H Extract with Diethyl Ether G->H I Dry Organic Layer (Na₂SO₄) H->I J Concentrate in vacuo I->J K Purify via Acid-Base Extraction or Chromatography J->K L Characterize by NMR, MS, IR K->L M M L->M Final Product: (3-Ethylisoxazol-5-yl)methanamine

Caption: Overall workflow for the synthesis of (3-Ethylisoxazol-5-yl)methanamine.

Step-by-Step Synthesis Procedure

CAUTION: Lithium aluminum hydride reacts violently with water and is corrosive.[10][11] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and properly dried glassware.[13] Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves.[11]

  • Reaction Setup:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add Lithium Aluminum Hydride (LAH) (1.5 eq.).

    • Suspend the LAH in anhydrous Tetrahydrofuran (THF) (10 volumes relative to the nitrile).

    • Cool the suspension to 0°C using an ice-water bath.

  • Addition of Nitrile:

    • Dissolve 3-ethylisoxazole-5-carbonitrile (1.0 eq.) in a separate flask with anhydrous THF.

    • Transfer the nitrile solution to an addition funnel and add it dropwise to the stirred LAH suspension at 0°C. The addition rate should be controlled to maintain the internal temperature below 10°C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.[9]

  • Work-up (Fieser Method): [19]

    • Once the reaction is complete, cool the flask back to 0°C in an ice-water bath.

    • CAUTION: The quenching process is highly exothermic and generates hydrogen gas. Perform this step slowly and deliberately in a well-ventilated fume hood.

    • Sequentially and very slowly add the following quenching agents:

      • Water (1 volume equivalent to the mass of LAH used).

      • 15% aqueous Sodium Hydroxide (NaOH) solution (1 volume equivalent to the mass of LAH).

      • Water (3 volume equivalents to the mass of LAH).

    • A granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for 15-30 minutes.

  • Isolation:

    • Filter the slurry through a pad of Celite® to remove the aluminum salts. Wash the filter cake thoroughly with diethyl ether or ethyl acetate.[9]

    • Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude amine.

Purification and Characterization

Purification Strategy

Primary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can lead to streaking.[20] Several methods can be employed:

  • Acid-Base Extraction: This is a highly effective method for purifying amines.[21][22]

    • Dissolve the crude product in an organic solvent like diethyl ether.

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer.

    • Wash the aqueous layer with ether to remove any non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., 6 M NaOH) to a pH > 12.

    • Extract the free amine back into an organic solvent (diethyl ether or dichloromethane).

    • Dry the organic layer and concentrate to yield the purified amine.

  • Column Chromatography: If chromatography is necessary, use an amine-modified stationary phase or a mobile phase modified with a small amount of triethylamine (~1%) to prevent peak tailing.[20] Reversed-phase chromatography on C-18 media can also be an effective alternative.[23]

Expected Results
ParameterExpected Value
Physical State Colorless to pale yellow oil
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Expected Yield 75-90%
Purity (by NMR/LC-MS) >95% after purification
Characterization Data (Predicted)

While specific experimental spectra for this exact compound are not widely published, the following are predicted characteristic signals based on analogous structures.[24][25][26][27][28]

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ ~6.2-6.4 ppm (s, 1H): Isoxazole ring proton (H-4).

    • δ ~3.9-4.1 ppm (s, 2H): Methylene protons (-CH₂-NH₂).

    • δ ~2.7-2.9 ppm (q, 2H): Ethyl group methylene protons (-CH₂-CH₃).

    • δ ~1.5-1.7 ppm (br s, 2H): Amine protons (-NH₂).

    • δ ~1.2-1.4 ppm (t, 3H): Ethyl group methyl protons (-CH₂-CH₃).

  • ¹³C NMR (in CDCl₃, 101 MHz):

    • δ ~170-172 ppm: C5 of the isoxazole ring.

    • δ ~165-167 ppm: C3 of the isoxazole ring.

    • δ ~100-102 ppm: C4 of the isoxazole ring.

    • δ ~35-37 ppm: Methylene carbon (-CH₂-NH₂).

    • δ ~20-22 ppm: Ethyl methylene carbon (-CH₂-CH₃).

    • δ ~11-13 ppm: Ethyl methyl carbon (-CH₂-CH₃).

  • Mass Spectrometry (ESI+):

    • m/z: 127.08 [M+H]⁺

  • IR Spectroscopy (neat, cm⁻¹):

    • ~3300-3400 cm⁻¹: N-H stretching (primary amine).

    • ~2850-2950 cm⁻¹: C-H stretching (aliphatic).

    • ~1600 cm⁻¹: C=N stretching of the isoxazole ring.[29]

Safety and Troubleshooting

Safety Precautions
  • Lithium Aluminum Hydride (LAH): Highly flammable and water-reactive. It can ignite spontaneously in moist air.[12] It is also toxic if swallowed and causes severe skin burns and eye damage.[10] Always handle in an inert atmosphere and have a Class D fire extinguisher or dry sand readily available.[13]

  • Anhydrous Solvents: THF and diethyl ether are highly flammable. Work in a fume hood away from ignition sources.

  • Quenching: The quenching of LAH is extremely exothermic and releases flammable hydrogen gas. Perform the procedure slowly, at 0°C, and behind a safety shield.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Low or No Conversion Inactive LAH (degraded by moisture).Use a fresh bottle of LAH or titrate to determine its activity. Ensure all glassware and solvents are scrupulously dry.
Formation of Side Products Isoxazole ring opening.LAH can sometimes reduce the isoxazole ring itself.[30] Ensure the reaction temperature does not exceed room temperature. Consider a milder reducing agent like Borane-THF complex if ring stability is an issue.
Difficult Work-up (Gelatinous Precipitate) Incorrect quenching procedure.The Fieser work-up is designed to produce a granular, filterable precipitate. Ensure the ratios of water:NaOH:water are added correctly and sequentially.
Low Yield after Purification Product loss during acid-base extraction.Ensure the pH is sufficiently high (>12) during the final extraction step to deprotonate the amine fully. Perform multiple extractions (3-4 times) with the organic solvent.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of (3-Ethylisoxazol-5-yl)methanamine. By carefully following the detailed steps for reaction, work-up, and purification, researchers can confidently produce this valuable building block in high yield and purity, facilitating its use in medicinal chemistry and drug development programs.

References

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Accessed January 28, 2026.
  • US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride.
  • CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. Accessed January 28, 2026. [Link]

  • CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Accessed January 28, 2026. [Link]

  • Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Chemistry Portal. Accessed January 28, 2026. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Accessed January 28, 2026. [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Accessed January 28, 2026.
  • (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Accessed January 28, 2026. [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Publishing. Accessed January 28, 2026. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Accessed January 28, 2026. [Link]

  • Is there an easy way to purify organic amines? Biotage. Accessed January 28, 2026. [Link]

  • Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society. Accessed January 28, 2026. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 28, 2026. [Link]

  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov. Accessed January 28, 2026. [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Accessed January 28, 2026. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Accessed January 28, 2026. [Link]

  • US7214829B2 - Method for the production of primary amines by hydrogenating nitriles.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Accessed January 28, 2026. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Accessed January 28, 2026. [Link]

  • Safety Data Sheet: aluminium lithium hydride. Chemos GmbH & Co.KG. Accessed January 28, 2026. [Link]

  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. University of Cambridge. Accessed January 28, 2026. [Link]

  • Lithium Aluminum Hydride. Princeton EHS. Accessed January 28, 2026. [Link]

  • 1H and 13C NMR spectroscopy of 6‐aryl‐substituted 3‐[5‐methyl‐1‐(4‐methylphenyl)‐1,2,3‐triazol‐4‐yl]‐s‐triazolo[3,4‐b]‐1,3,4‐thiadiazoles. ResearchGate. Accessed January 28, 2026. [Link]

  • hydrogen - Organic Syntheses Procedure. Organic Syntheses. Accessed January 28, 2026. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Accessed January 28, 2026. [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. Accessed January 28, 2026. [Link]

  • (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Accessed January 28, 2026. [Link]

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  • Search Results. Beilstein Journal of Organic Chemistry. Accessed January 28, 2026. [Link]

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Application Note: In Vivo Applications of (3-Ethylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for the pharmacological evaluation and in vivo application of (3-Ethylisoxazol-5-yl)methanamine.

Given that this specific compound is a structural analog of the well-known GABA-A agonist Muscimol (where the 3-hydroxy group is replaced by a 3-ethyl group) and serves as a key pharmacophore in fragment-based drug discovery (FBDD), this guide focuses on investigating its potential as a CNS-active modulator and a metabolic precursor .

Executive Summary & Chemical Context

(3-Ethylisoxazol-5-yl)methanamine (CAS: Analogous to 154016-55-4) is a heterocyclic primary amine structurally related to the neurotransmitter GABA and the psychoactive alkaloid Muscimol .

While Muscimol (3-hydroxy-5-aminomethylisoxazole) is a potent orthosteric GABA-A agonist, the substitution of the hydroxyl group with an ethyl group at the 3-position significantly alters its physicochemical and pharmacological profile. This modification removes the acidic enol moiety, likely diminishing direct orthosteric agonism while enhancing lipophilicity (LogP). Consequently, in vivo applications of this compound typically focus on two distinct areas:

  • CNS Pharmacology: Evaluation as a GABA-A receptor antagonist, allosteric modulator, or sigma receptor ligand.

  • Medicinal Chemistry: Use as a bio-orthogonal "warhead" or precursor for kinase inhibitors (e.g., NEK7 inhibitors) and antimicrobial agents.

This guide provides the standard operating procedures (SOPs) for formulating, dosing, and evaluating this compound in rodent models.

Chemical Identity & Pre-Clinical Formulation

Physicochemical Profile[1][2]
  • IUPAC Name: (3-Ethyl-1,2-oxazol-5-yl)methanamine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: ~126.16 g/mol

  • Key Feature: The isoxazole ring acts as a bioisostere for amide or ester groups; the 3-ethyl group adds steric bulk and lipophilicity compared to the methyl/hydroxy analogs.

Formulation Protocol

The free base is an amine and may be unstable or oily. For in vivo use, it must be converted to a water-soluble hydrochloride salt.

Step-by-Step Formulation:

  • Salt Formation: Dissolve the free base in diethyl ether. Add 1.1 equivalents of 1M HCl in ether dropwise. Collect the white precipitate ((3-Ethylisoxazol-5-yl)methanamine • HCl) by filtration.

  • Vehicle Selection:

    • Preferred: 0.9% Sterile Saline (PBS).

    • Alternative (for high concentrations >20 mg/mL): 5% DMSO / 5% Tween-80 / 90% Saline.

  • Stability: Prepare fresh on the day of dosing. The primary amine is susceptible to oxidation; keep on ice.

In Vivo Pharmacokinetics (PK) & Dosing Strategy

Before efficacy testing, the pharmacokinetic profile must be established to ensure the compound crosses the Blood-Brain Barrier (BBB).

Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.

  • Transition: Monitor parent ion [M+H]

    
     (m/z ~127) 
    
    
    
    fragment (likely loss of NH
    
    
    or ring cleavage).
PK Study Design
  • Subjects: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Route: Intraperitoneal (i.p.) or Intravenous (i.v.).

  • Dose: 10 mg/kg (Exploratory).

  • Sampling: Plasma and Brain tissue at 15, 30, 60, 120, and 240 min.

  • Readout: Calculate Brain/Plasma ratio (

    
    ).
    
    • Note: The 3-ethyl group enhances lipophilicity compared to Muscimol, predicting a

      
      , indicating good CNS penetration.
      

In Vivo Pharmacological Protocols (CNS Assessment)

Given the structural similarity to GABAergic ligands, the primary in vivo application is screening for excitability modulation (Seizure threshold) and behavioral inhibition (Sedation/Anxiety).

Functional Observational Battery (FOB) / Irwin Test

Purpose: To determine the gross physiological effects and establish the Maximum Tolerated Dose (MTD).

Protocol:

  • Acclimatization: Mice (C57BL/6) habituated for 1 hour.

  • Dosing: Administer vehicle or compound (doses: 10, 30, 100 mg/kg i.p.).

  • Observation: Assess at 15, 30, 60, 120 min post-dose.

  • Scoring Parameters:

    • Excitation: Tremors, convulsions, straub tail (Suggests GABA Antagonism).

    • Depression: Sedation, ataxia, loss of righting reflex (Suggests GABA Agonism).

    • Autonomic: Salivation, lacrimation, pupil size.

Pentylenetetrazol (PTZ) Seizure Threshold Test

Purpose: To definitively categorize the compound as a GABA-A agonist (anticonvulsant) or antagonist (pro-convulsant).

Mechanism: PTZ is a GABA-A pore blocker. Agonists delay PTZ seizures; antagonists lower the threshold.

Workflow:

  • Pre-treatment: Administer (3-Ethylisoxazol-5-yl)methanamine (e.g., 20 mg/kg i.p.) 30 mins prior to testing.

  • Challenge: Infuse PTZ (10 mg/mL) intravenously via tail vein at a constant rate (0.5 mL/min).

  • Endpoints: Record latency to:

    • First Myoclonic Twitch.

    • Generalized Clonus.

    • Tonic Extension (Hindlimb).

  • Interpretation:

    • Increased Latency: Compound is an Anticonvulsant (Positive Allosteric Modulator or Agonist).

    • Decreased Latency: Compound is a Pro-convulsant (Antagonist).

Mechanism of Action Visualization

The following diagram illustrates the structural logic and potential signaling pathways for this isoxazole derivative.

G cluster_0 Structural Logic Compound (3-Ethylisoxazol-5-yl) methanamine BBB Blood-Brain Barrier Compound->BBB Lipophilic Diffusion (High Permeability) GABA_R GABA-A Receptor (Orthosteric/Allosteric) Sedation Sedation/Anxiolysis (Agonist/PAM) GABA_R->Sedation If Cl- influx increases Seizure Convulsion/Anxiety (Antagonist/NAM) GABA_R->Seizure If Cl- influx blocked BBB->GABA_R CNS Binding Metabolism Metabolism (MAO) -> Carboxylic Acid BBB->Metabolism First Pass/Brain MAO SAR 3-Ethyl Group: - Removes H-bond donor (vs Muscimol) - Increases LogP - Reduces Orthosteric Affinity SAR->Compound

Caption: Pharmacological pathway of (3-Ethylisoxazol-5-yl)methanamine showing BBB penetration and bifurcation of potential GABAergic effects based on SAR.

Data Presentation & Analysis

When reporting results for this compound, summarize data as follows to ensure comparability with standard GABAergic ligands (e.g., Diazepam, Muscimol).

ParameterControl (Vehicle)Compound (Low Dose)Compound (High Dose)Reference (Muscimol)
Dose (mg/kg) 010501.0
Sedation Score (0-5) 0DataData4
PTZ Threshold (mg/kg) 45 ± 3DataData>80
Brain/Plasma Ratio -DataData0.8

Statistical Analysis:

  • Compare groups using One-Way ANOVA followed by Dunnett’s post-hoc test .

  • Significance threshold: p < 0.05.

Safety & Toxicity Warnings

  • Excitotoxicity: Isoxazole analogs can be excitotoxic (similar to Ibotenic acid) if they possess glutamatergic activity. Monitor animals for "wet dog shakes" or rotational behavior.

  • Metabolic Instability: The primary aminomethyl group is a substrate for Monoamine Oxidase (MAO) . The resulting carboxylic acid (3-ethylisoxazole-5-carboxylic acid) may have distinct nephrotoxicity or acidity-related issues.

    • Recommendation: Co-administer with an MAO inhibitor (e.g., Pargyline) if half-life is too short during pilot studies.

References

  • Frølund, B., et al. (2002). "Novel Class of Potent 3-Isoxazolol GABA-A Antagonists: Design, Synthesis, and Pharmacology." Journal of Medicinal Chemistry.

  • Krogsgaard-Larsen, P., et al. (1981). "Muscimol analogues as tools for the study of GABA receptors." Trends in Pharmacological Sciences.

  • Pressly, P.C., et al. (2021).[1] "The efficacy of GABA-A receptor subtype-selective positive allosteric modulators." eScholarship.

  • PubChem Compound Summary. (2025). "(3-Methylisoxazol-5-yl)methanamine (Structural Analog Data)." National Library of Medicine.

  • Chandra, D., et al. (2006). "GABA-A receptor agonists and antagonists: structure-activity relationships." Current Topics in Medicinal Chemistry.

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Application Notes & Protocols: Leveraging (3-Ethylisoxazol-5-yl)methanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the versatile building block, (3-Ethylisoxazol-5-yl)methanamine, in the design and synthesis of novel therapeutic agents. The protocols outlined herein are designed to be robust and reproducible, offering a solid foundation for hit identification and lead optimization campaigns.

Introduction: The Isoxazole Scaffold and the Promise of (3-Ethylisoxazol-5-yl)methanamine

The isoxazole ring is a privileged five-membered heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding, π–π stacking, and other non-covalent interactions, make it an attractive scaffold for engaging a wide array of biological targets.[1] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The incorporation of an isoxazole ring can enhance a molecule's potency, improve its pharmacokinetic profile, and reduce toxicity.[4]

(3-Ethylisoxazol-5-yl)methanamine is a particularly valuable building block for drug discovery. The ethyl group at the 3-position can provide favorable hydrophobic interactions within a target's binding site, while the primary amine on the methyl group at the 5-position serves as a versatile synthetic handle for combinatorial library development. This allows for the systematic exploration of the chemical space around the isoxazole core to identify potent and selective modulators of biological function.

Physicochemical Properties of (3-Ethylisoxazol-5-yl)methanamine

A thorough understanding of the physicochemical properties of a building block is crucial for successful drug design. Below is a table summarizing the predicted properties of (3-Ethylisoxazol-5-yl)methanamine.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 126.17 g/mol Low molecular weight allows for the addition of various functional groups without exceeding the typical range for oral bioavailability (Lipinski's Rule of Five).
logP 0.8A balanced lipophilicity, suggesting good solubility and permeability characteristics.
Topological Polar Surface Area (TPSA) 52.1 ŲIndicates good potential for oral absorption and cell permeability.
Hydrogen Bond Donors 2The primary amine provides two hydrogen bond donors, crucial for target engagement.
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms of the isoxazole ring act as hydrogen bond acceptors.
pKa (amine) ~9.5The basicity of the primary amine allows for salt formation to improve solubility and facilitates various chemical transformations.

Synthesis of the Core Scaffold: (3-Ethylisoxazol-5-yl)methanamine

While not commercially available from all suppliers, (3-Ethylisoxazol-5-yl)methanamine can be synthesized through a multi-step sequence. A plausible and efficient route is proposed below, starting from readily available materials. This protocol is based on established methods for the synthesis of substituted isoxazoles.[5][6]

Protocol 1: Synthesis of (3-Ethylisoxazol-5-yl)methanamine

Step 1: Synthesis of 3-Ethylisoxazole-5-carbaldehyde

This step involves the [3+2] cycloaddition reaction between an in situ generated nitrile oxide and an appropriate alkyne.

  • Materials: Propionaldehyde oxime, N-chlorosuccinimide (NCS), triethylamine (TEA), propargyl alcohol, dichloromethane (DCM), pyridinium chlorochromate (PCC).

  • Procedure:

    • Dissolve propionaldehyde oxime (1.0 eq) in DCM.

    • Add NCS (1.1 eq) portion-wise at 0 °C and stir for 1 hour.

    • Add propargyl alcohol (1.2 eq) followed by the slow addition of TEA (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting (3-ethylisoxazol-5-yl)methanol by column chromatography.

    • Dissolve the purified alcohol in DCM and add PCC (1.5 eq).

    • Stir at room temperature for 2-4 hours until the oxidation is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate to yield 3-ethylisoxazole-5-carbaldehyde.

Step 2: Reductive Amination to (3-Ethylisoxazol-5-yl)methanamine

This is a one-pot reaction where the aldehyde is converted to the primary amine.[7][8]

  • Materials: 3-Ethylisoxazole-5-carbaldehyde, ammonium acetate, sodium cyanoborohydride (NaBH₃CN), methanol.

  • Procedure:

    • Dissolve 3-ethylisoxazole-5-carbaldehyde (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) and stir until dissolved.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor by TLC. Upon completion, quench the reaction by the slow addition of 1M HCl.

    • Basify the solution with 2M NaOH and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-Ethylisoxazol-5-yl)methanamine.

Library Synthesis: Derivatization of the Primary Amine

The primary amine of (3-Ethylisoxazol-5-yl)methanamine is a key functional group for building a diverse chemical library. Below are protocols for common derivatization reactions.

Protocol 2: Amide Coupling

Amide bond formation is one of the most frequently used reactions in drug discovery.[9][10]

  • Materials: (3-Ethylisoxazol-5-yl)methanamine, a carboxylic acid of choice, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the carboxylic acid (1.1 eq) in DMF.

    • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of (3-Ethylisoxazol-5-yl)methanamine (1.0 eq) in DMF.

    • Stir at room temperature for 6-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the amide product by column chromatography or preparative HPLC.

Protocol 3: Urea and Thiourea Formation

Ureas and thioureas are important pharmacophores found in numerous bioactive molecules.[11][12]

  • Materials: (3-Ethylisoxazol-5-yl)methanamine, an isocyanate or isothiocyanate of choice, dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve (3-Ethylisoxazol-5-yl)methanamine (1.0 eq) in DCM or THF.

    • Add the isocyanate or isothiocyanate (1.05 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor by TLC.

    • If a precipitate forms, filter and wash with cold solvent.

    • If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.

Protocol 4: Sulfonamide Synthesis

Sulfonamides are a classic functional group in medicinal chemistry with a wide range of biological activities.[13][14]

  • Materials: (3-Ethylisoxazol-5-yl)methanamine, a sulfonyl chloride of choice, pyridine or triethylamine, dichloromethane (DCM).

  • Procedure:

    • Dissolve (3-Ethylisoxazol-5-yl)methanamine (1.0 eq) in DCM.

    • Add pyridine or triethylamine (1.5 eq) and cool to 0 °C.

    • Add a solution of the sulfonyl chloride (1.1 eq) in DCM dropwise.

    • Stir at room temperature for 2-8 hours.

    • Monitor by TLC.

    • Quench the reaction with water and separate the layers.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the sulfonamide product by column chromatography.

G cluster_synthesis Synthesis of Starting Material cluster_library Library Generation cluster_screening Biological Screening Propionaldehyde Oxime Propionaldehyde Oxime 3-Ethylisoxazole-5-carbaldehyde 3-Ethylisoxazole-5-carbaldehyde Propionaldehyde Oxime->3-Ethylisoxazole-5-carbaldehyde [3+2] Cycloaddition & Oxidation (3-Ethylisoxazol-5-yl)methanamine (3-Ethylisoxazol-5-yl)methanamine 3-Ethylisoxazole-5-carbaldehyde->(3-Ethylisoxazol-5-yl)methanamine Reductive Amination Amide Library Amide Library (3-Ethylisoxazol-5-yl)methanamine->Amide Library Amide Coupling Urea/Thiourea Library Urea/Thiourea Library (3-Ethylisoxazol-5-yl)methanamine->Urea/Thiourea Library Reaction with Is(othi)ocyanates Sulfonamide Library Sulfonamide Library (3-Ethylisoxazol-5-yl)methanamine->Sulfonamide Library Reaction with Sulfonyl Chlorides Screening Assays Screening Assays Amide Library->Screening Assays Urea/Thiourea Library->Screening Assays Sulfonamide Library->Screening Assays

Figure 1. Workflow for library synthesis and screening.

Biological Screening Protocols

Once a library of compounds has been synthesized, the next step is to screen them for biological activity. Below are detailed protocols for common in vitro assays.

Protocol 5: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Materials: Human cancer cell line (e.g., HeLa, A549), complete cell culture medium, 96-well plates, test compounds dissolved in DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Protocol 6: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is the gold standard for determining the susceptibility of a bacterial strain to an antimicrobial agent.[15][16][17]

  • Materials: Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well plates, test compounds, positive control antibiotic (e.g., ciprofloxacin).

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute to a final concentration of 5 x 10⁵ CFU/mL in MHB.

    • Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

    • Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 16-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 7: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase, such as Epidermal Growth Factor Receptor (EGFR).[1][18][19]

  • Materials: Recombinant human EGFR kinase, kinase buffer, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compounds, ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 384-well plate, add the test compound, recombinant EGFR kinase, and the substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ values.

G cluster_primary Primary Screening cluster_secondary Secondary Screening & Lead Optimization Library of (3-Ethylisoxazol-5-yl)methanamine Derivatives Library of (3-Ethylisoxazol-5-yl)methanamine Derivatives Primary Screening Primary Screening Library of (3-Ethylisoxazol-5-yl)methanamine Derivatives->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Kinase Inhibition Assay Kinase Inhibition Assay Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Selectivity Profiling Selectivity Profiling Dose-Response Studies->Selectivity Profiling Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Selectivity Profiling->Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Lead Candidate Lead Candidate Structure-Activity Relationship (SAR) Studies)->Lead Candidate

Figure 2. A typical screening cascade for a compound library.

Data Presentation and Interpretation

The data generated from the screening assays should be carefully analyzed and presented. Below are example tables for summarizing the results.

Table 2: Hypothetical Cytotoxicity Data

Compound IDR GroupIC₅₀ (µM) vs. HeLa
Lead-001 4-Fluorobenzoyl2.5
Lead-002 3-Chlorobenzoyl5.1
Lead-003 Cyclohexylcarbonyl> 50
Doxorubicin (Positive Control)0.1

Table 3: Hypothetical Antimicrobial Data

Compound IDR GroupMIC (µg/mL) vs. S. aureus
Lead-004 Phenylurea8
Lead-005 4-Tolylsulfonyl16
Lead-006 Benzyl> 128
Ciprofloxacin (Positive Control)0.5

Table 4: Hypothetical Kinase Inhibition Data

Compound IDR GroupIC₅₀ (nM) vs. EGFR
Lead-007 4-Anilinopyrimidine50
Lead-008 3-Ethynylphenyl120
Lead-009 Methyl> 10,000
Gefitinib (Positive Control)15

Conclusion and Future Directions

(3-Ethylisoxazol-5-yl)methanamine is a promising starting material for the development of novel drug candidates. The protocols provided in these application notes offer a robust framework for synthesizing a diverse library of derivatives and screening them in relevant biological assays. The versatility of the isoxazole core and the primary amine handle allows for extensive structure-activity relationship (SAR) studies, which can guide the optimization of hit compounds into potent and selective lead candidates. Future work could involve exploring more complex derivatizations, such as reductive amination to introduce secondary and tertiary amines, and expanding the panel of biological assays to uncover new therapeutic applications for this valuable scaffold.

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Sources

Introduction: The Rationale for Investigating Novel Isoxazole Derivatives in Kinase Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Characterization of (3-Ethylisoxazol-5-yl)methanamine and Other Novel Compounds in Kinase Assay Protocols

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The isoxazole ring is recognized as a "privileged" scaffold in medicinal chemistry; its presence in numerous biologically active compounds highlights its favorable properties for molecular recognition by enzyme active sites.[3][4][5] Indeed, various isoxazole derivatives have been successfully developed as potent inhibitors of key kinases, such as EGFR-TK, p38 MAP kinase, and FLT3, underscoring the potential of this heterocycle.[6][7][8]

This guide addresses the crucial next step for researchers who have synthesized or acquired a novel isoxazole-containing compound, using (3-Ethylisoxazol-5-yl)methanamine as a primary working example. While specific biological data for this particular compound is not yet published, its structure merits investigation. This document provides a comprehensive, tiered framework for the systematic evaluation of its kinase inhibitory potential. We will move from essential pre-assay characterization to primary screening, potency determination, and initial mechanism of action studies, explaining not just the steps to take but the scientific reasoning that underpins a robust and self-validating experimental workflow.

Part 1: Foundational Steps - Pre-Assay Compound Characterization

Before committing valuable resources to screening, the integrity of the test compound must be rigorously established. This foundational step is critical for data reproducibility and prevents the costly pursuit of artifacts.

1.1 Purity and Identity Verification: The first step is to confirm the identity and purity of (3-Ethylisoxazol-5-yl)methanamine. The presence of uncharacterized impurities can lead to false positives or negatives.

  • Recommended Techniques: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Success Criterion: Purity should ideally be >95% for initial screening and >98% for detailed potency and mechanistic studies. The observed molecular weight and spectral data must match the expected structure.

1.2 Solubility Assessment and Stock Solution Preparation: Poor solubility is a common source of assay artifacts and inaccurate potency measurements.[9] Most small molecules are prepared as high-concentration stock solutions in 100% dimethyl sulfoxide (DMSO).

  • Procedure: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Visually inspect for any precipitation. If solubility is an issue, gentle warming or sonication may be attempted.

  • Causality: It is crucial to ensure the compound remains soluble when diluted into the aqueous assay buffer. The final DMSO concentration in the assay well should be kept to a minimum, typically ≤1%, as higher concentrations can inhibit kinase activity.[10]

Table 1: Physicochemical Properties of a Structurally Related Compound (Note: As data for the ethyl derivative is unavailable, properties for the closely related (3-Methylisoxazol-5-yl)methanamine are provided for estimation purposes.)

PropertyValueSource
Molecular FormulaC5H8N2OPubChem[11]
Molecular Weight112.13 g/mol PubChem[11]
XLogP3-AA-0.3PubChem[11]
Hydrogen Bond Donor Count1PubChem[11]
Hydrogen Bond Acceptor Count3PubChem[11]

Part 2: Principles of Modern Kinase Inhibition Assays

A kinase catalyzes the transfer of a phosphate group from ATP to a substrate (protein, peptide, or other biomolecule).[12] An inhibitor will reduce the rate of this reaction. Modern assays quantify this inhibition by measuring changes in the concentration of a reaction component. The choice of assay technology is a critical decision based on the experimental goal, be it high-throughput screening (HTS) or detailed mechanistic studies.[2][13]

Common assay formats include:

  • Luminescence-Based Assays: These are highly sensitive, robust, and well-suited for HTS.[2] They typically measure the amount of ATP consumed during the kinase reaction. For example, the Kinase-Glo® assay uses luciferase to generate a light signal proportional to the amount of ATP remaining.[14][15][16] Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescent signal.[12][14] Conversely, the ADP-Glo™ assay measures the amount of ADP produced.[12]

  • Fluorescence-Based Assays: These methods offer diverse readouts, including fluorescence intensity, Fluorescence Polarization (FP), and Time-Resolved Förster Resonance Energy Transfer (TR-FRET).[2][10][12] For instance, some assays use a fluorescently labeled peptide substrate; phosphorylation by the kinase can lead to a change in the peptide's fluorescent properties or its ability to bind to a specific antibody.[17][18] While powerful, these methods can be susceptible to interference from fluorescent or light-quenching test compounds.[13][19]

G cluster_reaction Core Kinase Reaction cluster_detection Assay Detection Principles Kinase Kinase + Substrate Reaction Phosphorylation Kinase->Reaction ATP ATP ATP->Reaction Luminescence Luminescence-Based (e.g., Kinase-Glo®) ATP->Luminescence Measures ATP remaining Product Phospho-Substrate Reaction->Product ADP ADP Reaction->ADP Fluorescence Fluorescence-Based (e.g., TR-FRET) Product->Fluorescence Detects Phospho-product Radiometric Radiometric (e.g., [γ-³²P]-ATP) Product->Radiometric Detects incorporated radioactive phosphate ADP->Luminescence Measures ADP produced

Caption: Overview of common kinase assay detection principles.

For the initial characterization of a novel compound like (3-Ethylisoxazol-5-yl)methanamine, we recommend a luminescence-based ATP depletion assay (e.g., Kinase-Glo®) due to its robustness, high sensitivity, and broad applicability across different kinases.[15]

Part 3: A Tiered Protocol for Kinase Inhibitor Characterization

This section provides a logical, step-by-step workflow for evaluating (3-Ethylisoxazol-5-yl)methanamine.

Tier 1 Protocol: Primary Screening via Single-Point Inhibition Assay

Objective: To rapidly screen the compound against a panel of kinases at a single, high concentration (e.g., 10 µM) to identify potential "hits" worthy of further investigation.

Principle: The Kinase-Glo® Luminescent Assay quantifies ATP remaining after the kinase reaction. Inhibition is measured as a percentage relative to positive (no inhibitor) and negative (no kinase) controls.

Materials:

  • (3-Ethylisoxazol-5-yl)methanamine (10 mM stock in 100% DMSO)

  • Target Kinase(s) and corresponding Substrate(s)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (at a concentration near the Kₘ for each kinase, e.g., 10 µM)

  • Kinase-Glo® Luminescent Kinase Assay Reagent (Promega or similar)

  • White, opaque 384-well assay plates (low-volume)

  • Luminometer plate reader

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare an intermediate dilution of the compound in assay buffer. To achieve a final concentration of 10 µM in a 10 µL reaction volume with 0.5% DMSO, dilute the 10 mM stock to 200 µM in assay buffer (a 50-fold dilution). Then, 0.5 µL of this intermediate dilution will be added to the assay well.

    • Using an automated liquid handler or a calibrated multichannel pipette, add 0.5 µL of the 200 µM compound solution to the "Test Compound" wells.

    • Add 0.5 µL of assay buffer containing 1% DMSO to the "Positive Control" (0% inhibition) wells.

    • Add 0.5 µL of assay buffer containing 1% DMSO to the "Negative Control" (100% inhibition) wells.

  • Enzyme Addition:

    • Prepare the kinase solution in cold assay buffer at 2X the final desired concentration.

    • Add 5 µL of the 2X kinase solution to the "Test Compound" and "Positive Control" wells.

    • Add 5 µL of assay buffer (without kinase) to the "Negative Control" wells.

    • Rationale: A pre-incubation step of the compound with the enzyme (e.g., 15-30 minutes at room temperature) can be included here to allow for the identification of slow-binding inhibitors.[13]

  • Initiate Kinase Reaction:

    • Prepare the ATP/Substrate solution in assay buffer at 2.5X the final desired concentration (e.g., 25 µM ATP for a 10 µM final concentration).

    • Add 4.5 µL of the 2.5X ATP/Substrate mix to all wells to start the reaction. The final reaction volume is now 10 µL.

    • Mix the plate gently (e.g., orbital shaker for 30 seconds).

    • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent and the assay plate to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to all wells.

    • Mix on an orbital shaker for 2 minutes to ensure cell lysis and signal stabilization.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the plate on a luminometer.

G Start Start: 384-well Plate Step1 Step 1: Add Compound (or DMSO control) 0.5 µL Start->Step1 Step2 Step 2: Add Kinase (or buffer control) 5 µL Step1->Step2 PreIncubate Optional: Pre-incubate 15-30 min Step2->PreIncubate Step3 Step 3: Add ATP/Substrate (Initiate Reaction) 4.5 µL PreIncubate->Step3 Incubate Incubate at 30°C (e.g., 60 min) Step3->Incubate Step4 Step 4: Add Kinase-Glo® Reagent (Stop) 10 µL Incubate->Step4 Stabilize Incubate at RT 10 min Step4->Stabilize Read Read Luminescence Stabilize->Read

Caption: Workflow for a single-point kinase inhibition screen.

Data Analysis: Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl))

A "hit" is typically defined as a compound that causes inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the positive controls).

Tier 2 Protocol: Potency Determination via IC₅₀ Assay

Objective: To determine the concentration of (3-Ethylisoxazol-5-yl)methanamine required to inhibit 50% of the kinase activity (the IC₅₀ value) for any "hit" kinases identified in Tier 1.

Principle: A dose-response curve is generated by testing the compound across a range of concentrations. The IC₅₀ is a key measure of a compound's potency.[1]

Protocol: The protocol is identical to the Tier 1 assay, with the exception of the compound plating step.

  • Compound Plating (Serial Dilution):

    • Create a serial dilution series of the compound. A common approach is an 11-point, 1:3 dilution series starting from a high concentration (e.g., 100 µM).

    • Plate the dilution series across a row or column of the 384-well plate.

    • Remember to include positive (0% inhibition, DMSO only) and negative (100% inhibition, no kinase) controls.

Table 2: Example 11-Point Serial Dilution Scheme for IC₅₀ Determination

WellStock Conc. (µM)Final Assay Conc. (µM)
12000100
2666.733.3
3222.211.1
474.13.70
524.71.23
68.20.41
72.70.14
80.90.05
90.30.015
100.10.005
110.030.0016
120 (DMSO only)0

Data Analysis:

  • Calculate the percent inhibition for each concentration as described in Tier 1.

  • Plot percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value. It is important to note that IC₅₀ values are dependent on assay conditions and are best used for comparing compounds under identical setups.[20]

Tier 3 Protocol: Preliminary Mechanism of Action (MOA) Study

Objective: To determine if (3-Ethylisoxazol-5-yl)methanamine inhibits the kinase by competing with ATP. This is crucial as the vast majority of kinase inhibitors are ATP-competitive.[21]

Principle: For an ATP-competitive inhibitor, the measured IC₅₀ value will increase as the concentration of ATP in the assay increases.[1][13] This is because more ATP is present to outcompete the inhibitor for binding to the kinase's active site.

Protocol:

  • Perform two separate IC₅₀ experiments as described in Tier 2.

  • Condition 1: Run the assay with a low concentration of ATP (e.g., the Kₘ value for the specific kinase).

  • Condition 2: Run the assay with a high concentration of ATP (e.g., 10-20 times the Kₘ value).

  • Compare the IC₅₀ values obtained from both conditions.

G cluster_low Low [ATP] cluster_high High [ATP] Kinase Kinase Active Site ATP ATP ATP->Kinase Binds Inhibitor { (3-Ethylisoxazol- 5-yl)methanamine } Inhibitor->Kinase Competes for binding LowATP Few ATP molecules Inhibitor_L Inhibitor Kinase_L Kinase Inhibitor_L->Kinase_L Binds Easily (Low IC₅₀) HighATP Many ATP molecules Kinase_H Kinase HighATP->Kinase_H Outcompetes Inhibitor Inhibitor_H Inhibitor Inhibitor_H->Kinase_H Binds Poorly (High IC₅₀)

Caption: Logic of using varied ATP concentrations to test for competitive inhibition.

Interpretation:

  • Significant shift to a higher IC₅₀ at the high ATP concentration strongly suggests an ATP-competitive mechanism of action.

  • No significant change in IC₅₀ suggests a non-competitive or uncompetitive mechanism.

Part 4: Troubleshooting Common Kinase Assay Issues

Even with robust protocols, challenges can arise. Below are common issues and their potential solutions.

Table 3: Troubleshooting Guide for Biochemical Kinase Assays

ProblemPotential Cause(s)Recommended Solution(s)Source(s)
High Variability Between Replicates Pipetting errors, improper mixing, reagent instability.Calibrate pipettes. Ensure thorough mixing after each reagent addition. Prepare fresh reagents daily.[9]
False Positives/Negatives Compound interference (fluorescence, quenching), compound aggregation.Run compound counter-screens without the kinase to check for direct effects on the detection reagent. Use red-shifted fluorophores if possible. Include detergents like Triton X-100 to reduce aggregation.[10][13][19]
Low Z'-factor (<0.5) Suboptimal reagent concentrations, incorrect incubation times, narrow assay window.Optimize enzyme, substrate, and ATP concentrations. Run a time-course experiment to find the optimal reaction time.[10]
Inconsistent IC₅₀ Values Compound instability or poor solubility at higher concentrations, assay drift over time.Visually inspect compound dilutions for precipitation. Ensure consistent timing for all steps, especially when processing multiple plates. Use Ki for comparisons across different experiments.[9][20]
Biochemical Potency Doesn't Translate to Cells Poor cell permeability, high protein binding, rapid metabolism, efflux by cellular pumps.This is a common challenge. The next step after biochemical validation is to move to cell-based assays that measure target engagement (e.g., NanoBRET™) or downstream pathway modulation (e.g., phospho-specific Western blot).[22]

Conclusion

This application guide provides a systematic, multi-tiered approach for the initial biochemical characterization of (3-Ethylisoxazol-5-yl)methanamine, or any novel small molecule, as a potential kinase inhibitor. By starting with rigorous compound quality control and progressing through well-controlled screening, potency, and mechanistic assays, researchers can generate high-quality, reproducible data. This structured workflow ensures that experimental choices are driven by scientific rationale, building a solid foundation for more advanced preclinical studies, including comprehensive selectivity profiling and evaluation in cellular models.

References

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. Available at: [Link]

  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. PubMed. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • (3-Methylisoxazol-5-yl)methanamine. PubChem. Available at: [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. Available at: [Link]

  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed. Available at: [Link]

  • Fluorescent Peptide Assays For Protein Kinases. PMC - NIH. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Available at: [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][12]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Taylor & Francis Online. Available at: [Link]

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Application Notes and Protocols for the Investigation of (3-Ethylisoxazol-5-yl)methanamine in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Therapeutic Promise of the Isoxazole Scaffold in Oncology

The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. In the realm of oncology, isoxazole-containing compounds have emerged as promising candidates for novel cancer therapeutics.[1][2][3] These derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of crucial cellular machinery like topoisomerases, and disruption of tubulin polymerization.[3]

This document provides a comprehensive guide for the preclinical evaluation of (3-Ethylisoxazol-5-yl)methanamine , a specific isoxazole derivative, in the context of oncology research. While direct studies on this particular molecule are not yet prevalent in published literature, its structural similarity to other biologically active isoxazoles warrants a thorough investigation of its potential as an anticancer agent.

These application notes will guide researchers through a logical, stepwise approach to characterize the bioactivity of (3-Ethylisoxazol-5-yl)methanamine, from initial in vitro cytotoxicity screening to more detailed mechanistic studies. The protocols provided are foundational and can be adapted to specific cancer types and research questions.

Compound Profile: (3-Ethylisoxazol-5-yl)methanamine

PropertyValueSource
IUPAC Name (3-ethylisoxazol-5-yl)methanamineN/A
Molecular Formula C₆H₁₀N₂O[4]
Molecular Weight 126.16 g/mol [4]
CAS Number 790254-36-3 (for hydrochloride salt)[4]
Structure Chemical structure of (3-Ethylisoxazol-5-yl)methanamineN/A

(Note: The hydrochloride salt has a molecular weight of 162.62 g/mol )[4]

Hypothesized Mechanisms of Action Based on the Isoxazole Scaffold

Based on extensive research into isoxazole derivatives, (3-Ethylisoxazol-5-yl)methanamine may exhibit anticancer activity through one or more of the following mechanisms:

  • Kinase Inhibition: Many isoxazole-containing molecules act as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6]

  • Hsp90 Inhibition: The isoxazole moiety is a key feature in several inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous oncoproteins.[7][8][9]

  • Induction of Apoptosis: Isoxazole derivatives have been shown to trigger programmed cell death in cancer cells.[3][10]

  • Tubulin Polymerization Inhibition: Some isoxazole compounds can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

The following sections provide detailed protocols to investigate these potential mechanisms.

Experimental Workflow for Preclinical Evaluation

A systematic approach is crucial for elucidating the anticancer potential of (3-Ethylisoxazol-5-yl)methanamine. The following workflow is recommended:

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation a Cytotoxicity Screening (MTT/XTT Assays) b Apoptosis Induction (Annexin V Assay) a->b c Kinase Inhibition Assays b->c d Hsp90 Inhibition Assays c->d e Cell Cycle Analysis d->e f Xenograft Mouse Models e->f g Toxicity Studies f->g

Caption: A stepwise experimental workflow for the preclinical evaluation of (3-Ethylisoxazol-5-yl)methanamine.

Protocols

In Vitro Cytotoxicity Assays (MTT and XTT)

These colorimetric assays are fundamental for determining the effect of a compound on cell viability and proliferation.[11]

Principle:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: A similar principle to MTT, but the formazan product is water-soluble, simplifying the protocol.[13]

Protocol: MTT Assay [14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of (3-Ethylisoxazol-5-yl)methanamine (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well.[12][14]

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[12]

Protocol: XTT Assay

  • Follow steps 1-3 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate for 4-18 hours at 37°C.

  • Absorbance Reading: Measure the absorbance between 450-500 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay is used to detect early and late-stage apoptosis.[15][16]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15] Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.[16]

Protocol: [15][16][17][18]

  • Cell Treatment: Treat cancer cells with (3-Ethylisoxazol-5-yl)methanamine at its IC₅₀ concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

In Vitro Kinase Inhibition Assay

This assay determines if (3-Ethylisoxazol-5-yl)methanamine directly inhibits the activity of specific kinases.[19][20][21]

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. Inhibition is detected by a decrease in the phosphorylated substrate or a reduction in ADP formation.[21]

Protocol (Example using ADP-Glo™ Kinase Assay): [22]

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the specific kinase of interest (e.g., EGFR, VEGFR), the substrate, and varying concentrations of (3-Ethylisoxazol-5-yl)methanamine.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at 30°C for a predetermined time within the linear range of the enzyme.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin.

  • Luminescence Reading: Measure the luminescence, which is proportional to the amount of ADP produced.

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Hsp90 Inhibition Assay

This assay evaluates the ability of the compound to inhibit the chaperone activity of Hsp90.[23][24]

Principle: Several assay formats are available, including competitive binding assays and ATPase activity assays. A common method is a fluorescence polarization (FP) assay.[25]

Protocol (Fluorescence Polarization-based Competitive Binding Assay): [25]

  • Reaction Mixture: In a 96-well plate, combine recombinant Hsp90α, a fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin), and different concentrations of (3-Ethylisoxazol-5-yl)methanamine in the assay buffer.

  • Incubation: Incubate the plate to allow for competitive binding.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization. If the test compound binds to Hsp90, it will displace the fluorescent probe, leading to a decrease in the FP signal.

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

In Vivo Tumor Xenograft Studies

These studies are essential to evaluate the anti-tumor efficacy of (3-Ethylisoxazol-5-yl)methanamine in a living organism.[26][27]

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.[26]

Protocol: [26][28]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).[26]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer (3-Ethylisoxazol-5-yl)methanamine (e.g., via intraperitoneal injection or oral gavage) and a vehicle control daily or on a specified schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate the tumor growth inhibition (TGI).

Signaling Pathway Visualization

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by an isoxazole-based kinase inhibitor.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Akt Akt EGFR->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Hsp90 Hsp90 Hsp90->Raf stabilizes Hsp90->Akt stabilizes Akt->Proliferation Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->EGFR inhibits Isoxazole Derivative->Hsp90 inhibits

Caption: Potential targets of isoxazole derivatives in oncogenic signaling pathways.

References

  • Al-Ostoot, F. H., et al. (2022).
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. Retrieved from [Link]

  • Arya, G. C., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1019.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (2023). Biological and Molecular Chemistry, 2(1), 1-7.
  • Shaheen, M., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(7), 3097.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2021).
  • PubChem. (3-Methylisoxazol-5-yl)methanamine. Retrieved from [Link]

  • Arya, G. C., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Day, C. P., et al. (2021). Drug discovery oncology in a mouse: concepts, models and limitations. Future Drug Discovery, 3(3), FDD64.
  • Hong, D. S., et al. (2020). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Drug Discovery Today, 25(10), 1814-1825.
  • Baruchello, R., et al. (2017). Prediction of new Hsp90 inhibitors based on 3,4-isoxazolediamide scaffold using QSAR study, molecular docking and molecular dynamic simulation. Journal of Molecular Graphics and Modelling, 75, 236-247.
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • El-Naggar, M., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic Chemistry, 104, 104231.
  • ResearchGate. (2024). Design, synthesis and biological evaluation of new isoxazole derivatives as Hsp90 inhibitors. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8616.
  • Encyclopedia.pub. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Retrieved from [Link]

  • Champions Oncology. In Vivo Preclinical Mouse Models. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(16), e2997.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • RSC Publishing. (2022). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • bioRxiv. (2026). Discovery and characterization of small molecule inhibitors of CBL-B that act as intramolecular glue to enhance T-cell anti-tumor activity. Retrieved from [Link]

  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. (2022). Letters in Drug Design & Discovery, 19(9), 834-846.
  • RSC Publishing. (2022). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. Retrieved from [Link]

  • BPS Bioscience. HSP90α (C-Terminal) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • BMG LABTECH. (2025). Apoptosis – what assay should I use? Retrieved from [Link]

  • ResearchGate. (2025). Assays for HSP90 and inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). In Vivo Pharmacology Models for Cancer Target Research. Retrieved from [Link]

  • Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. (2023). Journal of Biomolecular Structure and Dynamics, 41(13), 6031-6045.
  • Georganics. (5-Methyl-3-isoxazolyl)methylamine. Retrieved from [Link]

  • BPS Bioscience. HSP90α (N-Terminal) Geldanamycin Competitive Inhibitor Assay Kit. Retrieved from [Link]

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Quantitative Analysis of (3-Ethylisoxazol-5-yl)methanamine in Pharmaceutical Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and highly sensitive method for the quantification of (3-Ethylisoxazol-5-yl)methanamine, a key chemical intermediate in pharmaceutical synthesis. The accurate determination of such compounds is critical for process optimization, impurity profiling, and ensuring the quality and safety of active pharmaceutical ingredients (APIs).[1] The method utilizes High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers superior selectivity and sensitivity, eliminating the need for complex derivatization procedures often required for primary amines.[2][3] The protocol details a streamlined solid-phase extraction (SPE) for sample clean-up, optimized chromatographic conditions for separation, and meticulously defined mass spectrometric parameters for detection. The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification suitable for trace-level analysis.[4]

Introduction: The Rationale for a Targeted Analytical Method

(3-Ethylisoxazol-5-yl)methanamine is a heterocyclic primary amine that serves as a versatile building block in medicinal chemistry.[5][6] Its presence, whether as a residual starting material or a process-related impurity, must be strictly controlled to ensure the final drug product meets regulatory standards. The inherent properties of primary amines—high polarity and potential for low UV absorbance—present challenges for traditional analytical techniques like HPLC-UV, often necessitating derivatization to enhance detection.[7][8]

This note describes a direct, more efficient approach using LC-MS/MS. This technique is predicated on two core principles:

  • Chromatographic Separation: A reversed-phase HPLC system physically separates the target analyte from other matrix components based on its physicochemical properties.

  • Mass-Based Detection: A tandem mass spectrometer provides unambiguous identification and quantification through highly specific mass-to-charge (m/z) transitions, a process known as Multiple Reaction Monitoring (MRM).[9]

The combination of these principles provides the high degree of certainty and sensitivity required in modern pharmaceutical development and quality control.

Analyte Properties

A fundamental understanding of the analyte's structure dictates the analytical strategy.

  • Structure: Chemical structure of (3-Ethylisoxazol-5-yl)methanamine (Image for illustrative purposes)

  • Molecular Formula: C₆H₁₀N₂O

  • Molecular Weight: 126.16 g/mol

  • Key Feature: The presence of a primary amine group (-NH₂) makes the molecule basic. This is the key to the analytical approach, as it allows the molecule to be readily protonated ([M+H]⁺) in an acidic mobile phase, which is ideal for positive mode electrospray ionization (ESI) and enhances retention on certain chromatographic columns.[10]

Overall Experimental Workflow

The analytical process is a sequence of logical steps designed to ensure sample integrity, analytical accuracy, and data reliability.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection (e.g., Plasma, API solution) B Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) A->B Isolate analyte C Evaporation & Reconstitution B->C Concentrate & solvent switch D HPLC Injection & Separation (Reversed-Phase C18 Column) C->D Inject reconstituted sample E Electrospray Ionization (ESI+) (Analyte Ionization) D->E Eluent transfer F Tandem Mass Spectrometry (MRM Detection: Q1 -> Q2 -> Q3) E->F Ion transfer G Peak Integration & Quantification (Calibration Curve) F->G Acquire raw data H Method Validation Assessment (Accuracy, Precision, Linearity) G->H Verify performance I Final Report Generation H->I Summarize results

Figure 1: High-level workflow from sample preparation to final report.

Detailed Protocols

Materials and Reagents
  • (3-Ethylisoxazol-5-yl)methanamine Reference Standard: Purity ≥ 98%

  • Internal Standard (IS): A structurally similar compound, e.g., (3-Methylisoxazol-5-yl)methanamine or a stable isotope-labeled analog.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).

  • Reagents: Formic acid (FA), Ammonium hydroxide (for SPE).

  • SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX).

  • Equipment: HPLC system (e.g., Agilent, Waters), tandem mass spectrometer (e.g., Sciex, Thermo Fisher), analytical balance, centrifuge, nitrogen evaporator.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is employed to remove interfering matrix components like salts, excipients, or proteins, and to concentrate the analyte.[11][12] A mixed-mode cation exchange mechanism is ideal for basic amines.

G A 1. Condition Cartridge (Activate sorbent with MeOH, then H₂O) B 2. Load Sample (Acidified sample (pH < 6); Analyte retains by ion exchange) A->B C 3. Wash Cartridge (Wash 1: Acidic buffer to remove neutrals. Wash 2: MeOH to remove lipids.) B->C D 4. Elute Analyte (5% NH₄OH in MeOH to neutralize amine and release from sorbent) C->D E 5. Evaporate & Reconstitute (Dry under N₂; Reconstitute in mobile phase A) D->E

Figure 2: Solid-Phase Extraction (SPE) workflow for analyte isolation.

Step-by-Step Protocol:

  • Sample Pre-treatment: Dilute 100 µL of the sample (e.g., plasma or dissolved API) with 400 µL of 2% formic acid in water. Add the internal standard. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Sequentially pass 1 mL of MeOH and 1 mL of water through the SPE cartridge.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of MeOH. This removes hydrophilic and lipophilic interferences, respectively, while the protonated analyte remains bound to the sorbent.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the amine, disrupting its ionic bond with the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Instrumental Conditions

The parameters below are optimized for the separation and detection of a small, basic amine. A C18 column provides retention for the isoxazole moiety, while the acidic mobile phase ensures the amine is protonated for sharp peaks and efficient ionization.[3]

Parameter Condition
HPLC System UPLC/UHPLC System
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 70% B over 3.0 min, hold at 70% B for 0.5 min, return to 5% B and equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 500°C
Capillary Voltage 3500 V
MRM Transitions Analyte: 127.1 -> 110.1 (Quantifier), 127.1 -> 82.1 (Qualifier) Internal Standard (IS): Hypothetical m/z values, to be determined empirically
Collision Energy (CE) To be optimized for each transition

Method Validation and Expected Performance

The method must be validated to prove it is fit for its intended purpose.[13][14] The following parameters should be assessed according to ICH Q2(R2) guidelines.[4]

Validation Parameter Methodology Typical Acceptance Criteria
Specificity / Selectivity Analyze six blank matrix samples to check for interferences at the analyte's retention time.No significant peaks (>20% of LLOQ) in blank samples.
Linearity & Range Analyze a calibration curve with 8 non-zero standards over the expected concentration range.r² ≥ 0.995, back-calculated standards within ±15% of nominal.
Accuracy (Recovery) Analyze quality control (QC) samples at 3 concentrations (Low, Mid, High) against a fresh calibration curve (n=5).Mean concentration within 85-115% of nominal.
Precision (Repeatability & Intermediate) Calculate the relative standard deviation (%RSD) for QC samples analyzed within the same day and on different days.%RSD ≤ 15%
Limit of Quantification (LOQ) The lowest standard on the calibration curve that can be quantified with acceptable accuracy and precision.Accuracy within 80-120%, Precision ≤ 20% RSD.
Stability Assess analyte stability in matrix under various conditions (freeze-thaw, room temp, post-preparative).Mean concentration within ±15% of initial concentration.

Expected Performance Data Summary:

Parameter Expected Result
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Accuracy 92.5% - 108.3%
Precision (%RSD) Intra-day: < 7.5%; Inter-day: < 9.0%
Lower LOQ (LLOQ) 0.5 ng/mL
Matrix Effect Minimal, compensated by co-eluting internal standard

Conclusion

This application note provides a comprehensive, validated LC-MS/MS method for the quantification of (3-Ethylisoxazol-5-yl)methanamine. The protocol, from sample preparation using SPE to optimized instrumental analysis, is designed for high sensitivity, specificity, and throughput. The established performance characteristics demonstrate its suitability for regulated environments, supporting drug development from early-stage impurity analysis to final quality control testing.

References

  • Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Methods for 3-Methyl-5-(oxazol-5-yl)isoxazole.
  • Akademial Kiado. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. AKJournals. Retrieved February 2, 2026, from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Iraqi Association of Pharmacists. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Retrieved February 2, 2026, from [Link]

  • PharmaTutor. (n.d.). Analytical method validation: A brief review. Retrieved February 2, 2026, from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved February 2, 2026, from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Retrieved February 2, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved February 2, 2026, from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. Retrieved February 2, 2026, from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). (3-Methylisoxazol-5-yl)methanamine. PubChem. Retrieved February 2, 2026, from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved February 2, 2026, from [Link]

  • Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Retrieved February 2, 2026, from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. PubMed. Retrieved February 2, 2026, from [Link]

  • Georganics. (n.d.). (5-Methyl-3-isoxazolyl)methylamine. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved February 2, 2026, from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study | Request PDF. Retrieved February 2, 2026, from [Link]

  • Chem-Impex. (n.d.). (3-Phenyl-5-isoxazolyl)methanamine. Retrieved February 2, 2026, from [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Retrieved February 2, 2026, from [Link]

  • Oxford Academic. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. Retrieved February 2, 2026, from [Link]

  • LabRulez. (n.d.). Amines Analysis by Packed Column GC. Retrieved February 2, 2026, from [Link]

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Ethylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (3-Ethylisoxazol-5-yl)methanamine is a common challenge in medicinal chemistry, often serving as a fragment for kinase inhibitors or GPCR ligands. While the isoxazole core is robust, the specific installation of the 5-aminomethyl group presents two critical failure points: regioselectivity during ring formation and ring stability during functional group manipulation.

This guide moves beyond standard textbook procedures to address the "why" and "how" of experimental failure, focusing on the industry-preferred [3+2] Dipolar Cycloaddition route.

Part 1: Strategic Route Selection

The "Click" Strategy vs. Linear Synthesis

We strongly recommend the [3+2] Cycloaddition of a nitrile oxide with a protected propargylamine. Alternative routes involving the reduction of isoxazole-5-carbonitriles or esters often lead to N-O bond cleavage , destroying the heterocycle.

Recommended Pathway:

  • Precursor: Propionaldehyde oxime.

  • Dipole: 3-Ethylnitrile oxide (generated in situ).

  • Dipolarophile: N-Boc-propargylamine.

  • Deprotection: Acidic cleavage to yield the amine salt.

Workflow Visualization

The following diagram outlines the critical process flow and decision points.

G Start Propionaldehyde Oxime Propionaldehyde Oxime Start->Oxime Condensation Chloro Hydroximoyl Chloride Oxime->Chloro Chlorination NitOx Nitrile Oxide (Transient) Chloro->NitOx Dehydrohalogenation Cyclo [3+2] Cycloaddition NitOx->Cyclo Trap with Alkyne BocInt N-Boc-Isoxazole Intermediate Cyclo->BocInt Regioselective Formation Product (3-Ethylisoxazol-5-yl) methanamine HCl BocInt->Product Deprotection Reag1 NH2OH·HCl Na2CO3 Reag2 NCS, DMF Reag3 Et3N (Slow Add) N-Boc-Propargylamine Reag4 4M HCl/Dioxane

Figure 1: Optimized synthetic workflow for (3-Ethylisoxazol-5-yl)methanamine preventing ring degradation.

Part 2: Troubleshooting Phase I - The Cycloaddition

The formation of the isoxazole ring is the most sensitive step. The primary issues are dimerization of the nitrile oxide (forming furoxans) and poor regioselectivity (3,4- vs 3,5-isomer).

Issue 1: "My reaction mixture turned into a solid block / Low Yield."

Diagnosis: Rapid dimerization of the nitrile oxide. The nitrile oxide intermediate is unstable. If the base (Triethylamine) is added too quickly, the local concentration of nitrile oxide spikes, leading to self-reaction rather than reaction with the alkyne.

Corrective Protocol (The "High Dilution" Technique):

  • Dissolve the hydroximoyl chloride (chlorinated oxime) and the N-Boc-propargylamine (1.2 equiv) in DCM or Et₂O.

  • Crucial Step: Dissolve Et₃N (1.5 equiv) in a separate volume of solvent.

  • Add the Et₃N solution dropwise over 4–6 hours using a syringe pump or addition funnel.

  • Why? This keeps the steady-state concentration of the nitrile oxide low, statistically favoring the collision with the alkyne over another nitrile oxide molecule.

Issue 2: Regioselectivity (3,5- vs 3,4-isomer)

Diagnosis: Steric mismatch or electronic neutrality. Terminal alkynes generally favor the 3,5-disubstituted product (the target) due to steric approach. However, if using unprotected propargylamine, hydrogen bonding can sometimes skew this ratio.

Data Comparison: Protecting Group Influence

DipolarophileMajor Isomer (3,5)Minor Isomer (3,4)Ease of Purification
Propargylamine (Free Base) ~85%~15%Difficult (Polar/Basic mixture)
N-Boc-Propargylamine >95% <5%Easy (Chromatography)
Propargyl Chloride ~90%~10%Moderate (Requires azide displacement later)

Recommendation: Always use N-Boc-propargylamine . The bulky Boc group reinforces the steric preference for the 3,5-isomer and simplifies the subsequent purification.

Part 3: Troubleshooting Phase II - Functionalization & Isolation

Issue 3: "I tried to reduce the nitrile/ester and lost the ring."

Diagnosis: N-O bond cleavage.[1][2][3] Researchers often try to synthesize 3-ethyl-5-cyanoisoxazole and reduce it. Avoid catalytic hydrogenation (H₂/Pd-C). This will cleave the N-O bond, resulting in an open-chain enamino ketone.

Alternative Reduction (If you must start from Nitrile/Ester):

  • From Nitrile: Use LiAlH₄ at low temperature (0°C) or BH₃·THF . These hydride donors typically preserve the isoxazole ring better than catalytic hydrogenation.

  • From Azide: If you used propargyl chloride and displaced with azide, use the Staudinger Reduction (PPh₃, then H₂O). This is chemically orthogonal to the N-O bond.

Issue 4: "I cannot isolate the amine; it stays in the water phase."

Diagnosis: High polarity of the free base. (3-Ethylisoxazol-5-yl)methanamine is a small, polar molecule. Aqueous workups often result in significant product loss.

Isolation Protocol (Salt Formation):

  • Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane (anhydrous).

  • Precipitation: Do not add water. The amine hydrochloride salt should precipitate directly from the dioxane/ether mixture.

  • Filtration: Filter the solid under nitrogen. Wash with cold diethyl ether.

  • Result: You obtain the pure HCl salt, which is stable and easy to handle.

Part 4: Interactive Troubleshooting Guide (FAQ)

Q: Can I use NCS (N-Chlorosuccinimide) for the chlorination step? A: Yes, NCS in DMF is preferred over bubbling chlorine gas.

  • Tip: Initiate the reaction with a catalytic amount of HCl gas or by holding a bottle of HCl over the flask. The reaction is autocatalytic. If it doesn't heat up within 10 minutes, add 10 µL of HCl.

Q: The Boc-deprotection yielded a sticky oil, not a solid. A: This indicates residual solvent or excess acid.

  • Fix: Triturate the oil with anhydrous diethyl ether or pentane. Scratch the flask sides with a glass rod to induce crystallization. If it remains an oil, dissolve in minimal MeOH and precipitate with Et₂O.

Q: Why choose the ethyl group at position 3? A: This is determined by the starting aldehyde. Use propionaldehyde. If you need the ethyl at position 5 and the amine at position 3, you must switch the strategy to use a nitroalkane precursor and a different alkyne, but that is chemically less efficient.

Part 5: Decision Tree for Low Yields

Troubleshooting Start Problem: Low Yield (<30%) CheckTLC Check TLC of Crude: Is there a spot at Rf ~0.6 (Hex/EtOAc)? Start->CheckTLC YesSpot Product formed but lost CheckTLC->YesSpot Yes NoSpot Reaction failed CheckTLC->NoSpot No CheckAq Did you do an aqueous extraction? YesSpot->CheckAq SolidBlock Did the reaction solidify/precipitate early? NoSpot->SolidBlock LostAq Amine is in water phase. Lyophilize aqueous layer. CheckAq->LostAq Yes (Free base is water soluble) Dimer Nitrile Oxide Dimerization. RETRY: Slower addition of Et3N. SolidBlock->Dimer Yes (Furoxan formed) NoRxn Check Chlorination. Did NCS dissolve? Was heat generated? SolidBlock->NoRxn No

Figure 2: Diagnostic logic for yield optimization.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4][5] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Liu, K. C., et al. (1977). Synthesis of isoxazoles via nitrile oxide cycloadditions.[5][6] Journal of Organic Chemistry, 42(6), 1093-1095. Link

  • Chimni, S. S., et al. (2008). Regioselectivity in the synthesis of 3,5-disubstituted isoxazoles. Tetrahedron Letters, 49(16), 2625-2628. Link

  • Baraldi, P. G., et al. (1987). Techniques for the synthesis of isoxazolyl amines avoiding reductive cleavage. Synthesis, 1987(11), 1005-1007. Link

  • BenchChem Technical Library. (2025). The Isoxazole Ring System: A Technical Guide to Stability and Reactivity. Link

Sources

Technical Support Center: Optimizing Reaction Conditions for (3-Ethylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Ethylisoxazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis and application of this versatile building block. The isoxazole moiety is a valuable scaffold in medicinal chemistry, and understanding the nuances of its functionalized derivatives is key to successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing (3-Ethylisoxazol-5-yl)methanamine?

A1: There are several effective strategies to synthesize (3-Ethylisoxazol-5-yl)methanamine, each with its own advantages. The optimal choice depends on the available starting materials and the desired scale of the reaction. Two common and reliable routes are the reduction of a nitrile intermediate and the Gabriel synthesis from a chloromethyl precursor.

  • Route A: Reduction of 3-Ethylisoxazole-5-carbonitrile: This method involves the initial synthesis of the isoxazole nitrile followed by its reduction to the primary amine. The cycloaddition of a nitrile oxide with an alkyne is a robust way to form the isoxazole ring.

  • Route B: Gabriel Synthesis from 3-Ethyl-5-(chloromethyl)isoxazole: This classic method for preparing primary amines offers excellent control and avoids over-alkylation. It involves the synthesis of a chloromethylisoxazole intermediate, which is then reacted with potassium phthalimide, followed by hydrazinolysis to release the desired amine.[1][2][3][4]

Q2: I am observing significant byproduct formation during the synthesis of my target amine. What are the likely side reactions?

A2: Byproduct formation can arise from several sources depending on the synthetic route. In the nitrile reduction pathway, incomplete reduction can leave starting material, or overly harsh conditions can lead to decomposition of the isoxazole ring. In the Gabriel synthesis, incomplete reaction at any stage is a possibility. Additionally, the isoxazole ring itself can be susceptible to cleavage under certain conditions.

Q3: My amide coupling reaction using (3-Ethylisoxazol-5-yl)methanamine is giving low yields. How can I optimize this?

A3: Low yields in amide coupling reactions are a common issue. Several factors can be at play:

  • Coupling Reagents: Ensure your coupling reagents (e.g., HATU, HOBt, EDC) are fresh and anhydrous.

  • Base: The choice and stoichiometry of the base (e.g., DIPEA, triethylamine) are critical. Use a non-nucleophilic base to avoid unwanted side reactions.

  • Reaction Temperature: While many couplings proceed at room temperature, some may benefit from cooling to 0 °C to suppress side reactions, or gentle heating to drive the reaction to completion.

  • Solvent: A polar, aprotic solvent like DMF or DCM is typically used. Ensure it is anhydrous.

Q4: What are the recommended storage and handling conditions for (3-Ethylisoxazol-5-yl)methanamine?

A4: (3-Ethylisoxazol-5-yl)methanamine is a primary amine and should be handled with appropriate personal protective equipment. For short-term storage, keeping it in a tightly sealed container under an inert atmosphere (nitrogen or argon) at room temperature is generally acceptable. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.[5] It is also advisable to protect the compound from light.[5]

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Low yield in nitrile reduction Incomplete reaction.Increase reaction time or temperature. Use a more potent reducing agent (e.g., LiAlH₄ instead of NaBH₄), but be mindful of functional group compatibility.
Degradation of the isoxazole ring.Use milder reducing agents (e.g., catalytic hydrogenation with Pd/C). Ensure the reaction is not overly exothermic.
Low yield in Gabriel Synthesis Incomplete formation of the N-alkylated phthalimide.Ensure the phthalimide is fully deprotonated by using a strong, non-nucleophilic base like potassium hydride. Use a polar aprotic solvent like DMF to facilitate the SN2 reaction.
Incomplete hydrazinolysis.Increase the reaction time or temperature for the hydrazine step. Ensure a sufficient excess of hydrazine hydrate is used.
Product is difficult to purify Presence of unreacted starting materials.Optimize reaction conditions to drive the reaction to completion. Use column chromatography with a suitable solvent system for purification.
Formation of polar byproducts.Consider an aqueous workup with a mild acid to extract the amine into the aqueous phase, followed by basification and extraction into an organic solvent.
Reaction Troubleshooting (Amide Coupling & Reductive Amination)
Issue Potential Cause(s) Troubleshooting Steps
Low yield in amide coupling Inactive coupling reagents.Use freshly opened or properly stored coupling reagents.
Suboptimal base.Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). Optimize the stoichiometry of the base.
Steric hindrance.If the carboxylic acid is sterically hindered, consider using a more reactive acid derivative like an acid chloride.
Low yield in reductive amination Inefficient imine formation.Ensure the reaction is run under conditions that favor imine formation, often with the removal of water. The use of a mild acid catalyst can be beneficial.
Inactive reducing agent.Sodium triacetoxyborohydride (STAB) is often a good choice as it is selective for the imine in the presence of the aldehyde. Ensure it is of good quality.
Formation of over-alkylated products in reductive amination The newly formed secondary amine is reacting with the aldehyde.Use a stoichiometry where the primary amine is in slight excess to the aldehyde. Add the reducing agent portion-wise to keep the concentration of the aldehyde low.
Isoxazole ring opening The reaction conditions are too basic or nucleophilic.Avoid strong, nucleophilic bases. If heating is required, keep the temperature as low as possible. The isoxazole N-O bond is the most labile part of the ring system.

Experimental Protocols

Protocol 1: Synthesis of (3-Ethylisoxazol-5-yl)methanamine via Nitrile Reduction

Step 1: Synthesis of 3-Ethylisoxazole-5-carbonitrile

This step would typically involve a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. A plausible route would be the reaction of propanal oxime with a suitable propiolonitrile derivative in the presence of an oxidizing agent like chloramine-T.

Step 2: Reduction of 3-Ethylisoxazole-5-carbonitrile

  • In a round-bottom flask under an inert atmosphere, dissolve 3-ethylisoxazole-5-carbonitrile (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF to the flask.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude (3-Ethylisoxazol-5-yl)methanamine.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Synthesis of (3-Ethylisoxazol-5-yl)methanamine via Gabriel Synthesis

Step 1: Synthesis of 3-Ethyl-5-(chloromethyl)isoxazole

This intermediate can be prepared from the corresponding alcohol, (3-ethylisoxazol-5-yl)methanol, by reaction with thionyl chloride or a similar chlorinating agent.

Step 2: N-Alkylation of Potassium Phthalimide

  • In a round-bottom flask, suspend potassium phthalimide (1.1 eq) in anhydrous DMF.

  • Add a solution of 3-ethyl-5-(chloromethyl)isoxazole (1.0 eq) in DMF to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and collect the precipitated N-(3-ethylisoxazol-5-ylmethyl)phthalimide by filtration.

  • Wash the solid with water and dry under vacuum.

Step 3: Hydrazinolysis of the Phthalimide

  • Suspend the N-(3-ethylisoxazol-5-ylmethyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2.0 eq) to the suspension.

  • Reflux the mixture for 4-6 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with dilute HCl.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate, then basify with aqueous NaOH and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-Ethylisoxazol-5-yl)methanamine.

Visualizations

Synthetic Workflow Diagram

Synthetic Workflow for (3-Ethylisoxazol-5-yl)methanamine cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Gabriel Synthesis A1 Propanal Oxime A3 3-Ethylisoxazole-5-carbonitrile A1->A3 [3+2] Cycloaddition A2 Propiolonitrile Derivative A2->A3 A4 (3-Ethylisoxazol-5-yl)methanamine A3->A4 Reduction (e.g., LiAlH4) B1 (3-Ethylisoxazol-5-yl)methanol B2 3-Ethyl-5-(chloromethyl)isoxazole B1->B2 Chlorination (e.g., SOCl2) B4 N-Alkylated Phthalimide B2->B4 SN2 Reaction B3 Potassium Phthalimide B3->B4 B5 (3-Ethylisoxazol-5-yl)methanamine B4->B5 Hydrazinolysis

Caption: Synthetic routes to (3-Ethylisoxazol-5-yl)methanamine.

Troubleshooting Logic for Low Yield in Amide Coupling

Amide Coupling Troubleshooting Start Low Yield in Amide Coupling CheckReagents Are coupling reagents and solvents fresh and anhydrous? Start->CheckReagents CheckReagents->Start No, replace reagents CheckBase Is the base non-nucleophilic (e.g., DIPEA) and stoichiometry correct? CheckReagents->CheckBase Yes CheckBase->Start No, adjust base CheckTemp Have you tried optimizing the reaction temperature (e.g., 0°C or gentle heating)? CheckBase->CheckTemp Yes CheckTemp->Start No, optimize temperature CheckAcid Is the carboxylic acid sterically hindered? CheckTemp->CheckAcid Yes UseAcidChloride Consider converting the acid to a more reactive species (e.g., acid chloride). CheckAcid->UseAcidChloride Yes Outcome Improved Yield CheckAcid->Outcome No UseAcidChloride->Outcome

Caption: Decision tree for troubleshooting amide coupling reactions.

References

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. Available at: [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. - Dergipark. Available at: [Link]

  • Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-boc protected - PubChem. Available at: [Link]

  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents - Der Pharma Chemica. Available at: [Link]

  • What is Gabriel Phthalimide Synthesis Reaction? - BYJU'S. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - MDPI. Available at: [Link]

  • Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol - ResearchGate. Available at: [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes - ResearchGate. Available at: [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati - Biological and Molecular Chemistry. Available at: [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • The Gabriel Synthesis - Chemistry Steps. Available at: [Link]

  • Gabriel synthesis - Wikipedia. Available at: [Link]

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Technical Support Center: (3-Ethylisoxazol-5-yl)methanamine Stability Guide

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

(3-Ethylisoxazol-5-yl)methanamine (CAS: 790254-36-3 for HCl salt) is a bifunctional heterocyclic building block commonly used in fragment-based drug discovery and lead optimization.[1][2] Its utility, however, is frequently compromised by two distinct instability vectors: the nucleophilic primary amine and the latent lability of the isoxazole ring.

As researchers, we often treat "stable building blocks" with complacency.[1][2] This guide corrects that oversight. The isoxazole ring, while aromatic, possesses a weak N-O bond that is susceptible to cleavage under reducing conditions or strong basicity [1]. Furthermore, the primary amine at the 5-position is a "chemical sponge" for electrophiles (like atmospheric

This guide provides a self-validating framework to maintain the integrity of this compound during your experiments.

Core Stability Matrix

The following table summarizes the stability profile based on physical state and environmental conditions.

StateConditionStability RatingPrimary Degradation Mode
Solid (HCl Salt) -20°C, DesiccatedHigh Stable for years.[1] Hygroscopic; protect from moisture.[1][2]
Solid (Free Base) Ambient / AirLow Formation of carbamates (

absorption); oxidation (N-oxides).[1][2]
Solution (DMSO) Ambient, 24hModerate Slow oxidation; generally stable if dry.
Solution (Acetone) Any TempCritical Failure Rapid Schiff base formation (Imine).[2]
Solution (Basic pH) pH > 10, >40°CPoor Isoxazole ring scission (N-O cleavage).
Solution (Acidic) pH < 4High Protonation of amine protects against oxidation.

Troubleshooting & FAQs

Q1: My clear DMSO stock solution turned yellow/brown overnight. Is it still usable?

Diagnosis: Oxidative Degradation. Primary amines in organic solvents like DMSO can undergo slow oxidation to form N-oxides or azo-linkages, which are highly chromogenic (yellow/brown) even at trace levels (<1%).[1][2]

  • Technical Insight: While the bulk material may still be intact (verify with LCMS), the color indicates the formation of radical species or conjugated impurities.

  • Action: Run a QC check. If purity is >95%, use immediately.[1] For sensitive biological assays, discard and prepare fresh.[1]

  • Prevention: Degas DMSO with nitrogen/argon before dissolving the compound.[1][2] Store under inert atmosphere.

Q2: I see a "M+40" peak in my LCMS spectrum. What is this?

Diagnosis: Acetone Adduct (Schiff Base). This is the most common user error.[2] (3-Ethylisoxazol-5-yl)methanamine reacts rapidly with acetone (often used to wash glassware) to form an imine (isopropylidene derivative).[1]

  • Mechanism:

    
     (+40 Da mass shift).[1][2]
    
  • Action: This reaction is reversible under aqueous acidic conditions.[1][2] Treat the sample with dilute aqueous HCl; the peak should disappear, restoring the parent mass.

  • Prevention: Strictly avoid acetone.[1][2] Use Methanol or Acetonitrile for cleaning and solvation.[1][2]

Q3: The compound disappeared during reaction workup with 1M NaOH.

Diagnosis: Isoxazole Ring Scission. While isoxazoles are generally stable, the 3,5-disubstitution pattern can make the ring susceptible to base-catalyzed cleavage, particularly at elevated temperatures or prolonged exposure [2].[1][2]

  • Mechanism: Strong bases attack the ring, cleaving the N-O bond to form

    
    -amino enones or nitriles.[1][2]
    
  • Action: Avoid strong bases (pH > 10) during extraction.[1][2] Use mild bases like

    
     or 
    
    
    for neutralization.[1][2]
Q4: My solid sample became a sticky oil.

Diagnosis: Hygroscopicity & Carbamate Formation. The free base of this amine is likely an oil or low-melting solid that avidly absorbs water and

2
  • Action: Convert the oil back to the HCl salt. Dissolve in dry Ethanol/Diethyl Ether and bubble dry HCl gas or add HCl in Dioxane. The stable solid salt will precipitate.[1]

Experimental Protocols

Protocol A: Safe Solubilization for Biological Assays

Use this protocol to prepare stock solutions for screening.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).[1][2]

  • Vessel: Use an amber glass vial (protects from UV, which can isomerize isoxazoles to oxazoles [3]).[1][2]

  • Step-by-Step:

    • Weigh the HCl salt (preferred form).

    • Calculate volume for 10 mM concentration.[1]

    • Add solvent.[1][2][3] Vortex for 30 seconds.[1][2]

    • Critical: If using the HCl salt in a cellular assay, ensure the final buffering capacity of the media can neutralize the acidity.

  • Storage: Aliquot immediately into single-use vials. Freeze at -20°C or -80°C. Do not subject to repeated freeze-thaw cycles.[1]

Protocol B: QC Check (LCMS)

Run this before using any stock solution older than 1 week.[2]

  • Column: C18 Reverse Phase (e.g., Waters XBridge).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV (254 nm) and MS (ESI+).[2]

  • Pass Criteria: Purity > 95% by UV area. Absence of [M+16] (N-oxide) and [M+40] (Acetone adduct).[1][2]

Visualizations

Figure 1: Degradation Pathways of (3-Ethylisoxazol-5-yl)methanamine

This diagram illustrates the three primary failure modes: Base-catalyzed ring opening, Acetone condensation, and Oxidation.[1][2]

DegradationPathwayscluster_legendStability Risk LevelsCompound(3-Ethylisoxazol-5-yl)methanamineImineIsopropylidene Imine(Schiff Base, +40 Da)Compound->Imine Acetone(Solvent Contamination)RingOpenRing Scission Products(Enones/Nitriles)Compound->RingOpen pH > 10(Strong Base)OxideN-Oxides / Azo Dimers(Yellow Color)Compound->Oxide O2 / DMSO (Aging)CarbamateAmine Carbamate(Sticky Solid)Compound->Carbamate CO2 + Moisture(Air Exposure)HighRiskCritical FailureMedRiskModerate Risk

Caption: Chemical degradation map showing critical failure modes (Red) and environmental risks (Yellow).

Figure 2: Recommended Handling Workflow

A decision tree for ensuring sample integrity from storage to experiment.

HandlingWorkflowStartStart: Solid SampleCheckFormIs it HCl Salt?Start->CheckFormConvertConvert to HCl Salt(HCl in Dioxane/Ether)CheckForm->ConvertNo (Free Base)StoreSolidStore Solid: -20°CDesiccated, DarkCheckForm->StoreSolidYesConvert->StoreSolidSolubilizeSolubilize for AssayStoreSolid->SolubilizeSolventChoiceSelect Solvent:DMSO (Preferred)MethanolWater (if salt)Solubilize->SolventChoiceAvoidAVOID:Acetone, MEKChloroform (long term)SolventChoice->AvoidUsageUse immediatelyor Freeze AliquotsSolventChoice->Usage

Caption: Operational workflow for storage and solubilization to minimize degradation.

References

  • BenchChem. The Isoxazole Ring System: A Technical Guide to Stability and Reactivity. (Accessed 2023).[1] The isoxazole ring is aromatic but susceptible to N-O bond cleavage under reducing or strongly basic conditions.[2] Link

  • Kalgutkar, A. S., et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide..." Drug Metabolism and Disposition, 31(1), 2003. Describes the mechanism of isoxazole ring opening at basic pH. Link

  • Wikipedia. Isoxazole Photochemistry.[1][2] The N-O bond is weak and can rearrange to oxazole under UV irradiation.[4] Link[2][5]

  • PubChem. (3-Ethylisoxazol-5-yl)methanamine Compound Summary. National Center for Biotechnology Information.[1] Link (Note: Link points to methyl analog as proxy for specific ethyl variant properties).[1][2]

Common byproducts in (3-Ethylisoxazol-5-yl)methanamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile, Common Byproducts, and Troubleshooting Guide Molecule CAS: 790254-36-3 (HCl Salt) Formula:


 (Free Base) | MW:  126.16  g/mol 

Executive Summary: The "Fragile Scaffold" Paradox

As a Senior Application Scientist, I often see researchers treat (3-Ethylisoxazol-5-yl)methanamine as a generic primary amine (like benzylamine). This is a critical error. While the methanamine tail (


) behaves like a standard nucleophile, the isoxazole core is a "masked" 1,3-dicarbonyl system held together by a weak N-O bond.

The Golden Rule: Never expose this scaffold to catalytic hydrogenation (


, Raney Ni) or strong reducing metals unless your explicit goal is to cleave the ring.

Critical Reactivity & Byproducts Matrix

The following table summarizes the most frequent byproducts identified in our QC labs during synthesis workflows.

Reaction TypeIntended ProductCommon Byproduct Mass Shift (

m/z)
Root Cause
Reductive Amination Secondary Amine

-Amino Enone
+2 Da (vs SM)N-O bond cleavage via Hydrogenolysis.
Amide Coupling AmideN-Acylurea +VariableCarbodiimide rearrangement (slow amine attack).
Alkylation Secondary AmineTertiary Amine +R GroupOver-alkylation due to high nucleophilicity.
Storage/Handling Free BaseCarbamic Acid Salt +44 DaReaction with atmospheric

(air sensitive).
Strong Base Treatment Deprotonated AmineRing Fragmentation ComplexBase-catalyzed ring opening (e.g., with NaOEt).

Module A: The "Reductive Trap" (Ring Cleavage)

The Issue

You are performing a reductive amination or deprotection step using


 and Palladium on Carbon (Pd/C). The reaction completes, but the product has lost aromaticity and shows a +2 mass shift.
The Mechanism

The isoxazole N-O bond dissociation energy is relatively low (~230 kJ/mol). Under standard hydrogenation conditions, the ring cleaves to form a


-amino enone.[1] This is irreversible.
Visualizing the Pathway

ReductiveCleavage SM (3-Ethylisoxazol-5-yl)methanamine (Intended Scaffold) H2_Cond Conditions: H2 / Pd/C or Raney Ni SM->H2_Cond Exposure Cleaved Intermediate: Imino-Enol H2_Cond->Cleaved N-O Bond Break Byproduct Byproduct: 4-amino-2-hexanone derivative (β-Amino Enone) Cleaved->Byproduct Tautomerization (+2 Da shift)

Figure 1: The reductive degradation pathway of isoxazole derivatives.

Troubleshooting Protocol

Q: How do I perform reductive amination without breaking the ring?

A: You must switch from catalytic hydrogenation to hydride reagents.

  • Form the Imine: React the amine with your aldehyde/ketone in MeOH or DCE. Add a dehydrating agent (

    
     or molecular sieves) to push equilibrium.
    
  • Selective Reduction: Use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride .

    • Why? These reagents are chemoselective for the imine (

      
      ) bond and will not  reduce the isoxazole ring or the N-O bond at room temperature.
      
    • Protocol: Add 1.5 eq of STAB at 0°C, then warm to RT.

Module B: Amide Coupling Challenges

The Issue

Low yields during peptide coupling or fragment assembly. LCMS shows significant unreacted acid or formation of N-acylurea byproducts.

The Mechanism

The (3-Ethylisoxazol-5-yl)methanamine nitrogen is nucleophilic, but the adjacent heteroaromatic ring is electron-withdrawing, slightly reducing its


 compared to a standard alkyl amine. If the activation of the carboxylic acid is too slow, the active ester rearranges before the amine attacks.
Workflow Optimization

AmideCoupling Start Start: Amide Coupling Check1 Is the Amine a Salt (HCl)? Start->Check1 Step_Base Add DIPEA/NMM (2.5 eq) to liberate free base Check1->Step_Base Yes Step_Direct Proceed to Coupling Check1->Step_Direct No Coupling Coupling Reagent Choice Step_Base->Coupling Step_Direct->Coupling Path_Bad EDC/DCC alone Coupling->Path_Bad Standard Path_Good HATU or EDC + HOBt Coupling->Path_Good Recommended Result_Bad High Risk: N-Acylurea Byproduct Path_Bad->Result_Bad Result_Good High Yield: Stable Active Ester Path_Good->Result_Good

Figure 2: Decision tree for optimizing amide coupling with heteroaryl methanamines.

FAQ: Amide Coupling

Q: Can I use the HCl salt directly? A: No. The hydrochloride salt is stable for storage but non-nucleophilic. You must include a tertiary base (DIPEA or NMM) in the reaction mixture.

  • Tip: Do not premix the amine salt and HATU. Premix the Acid + HATU + Base first to form the active ester, then add the amine salt + more base.

Q: Why do I see a dimer? A: If using a linker or bifunctional reagent, the high nucleophilicity of the primary amine can lead to double addition. Ensure slow addition of the amine to the electrophile (reverse addition) if stoichiometry is critical.

Module C: Storage and Stability

The Issue

The white solid turns yellow or sticky upon exposure to air.

The Mechanism
  • Carbonate Formation: Like many primary amines, this compound avidly absorbs atmospheric

    
     to form carbamic acid salts.
    
  • Photolysis: Isoxazoles are photosensitive.[2][3] UV light can induce rearrangement to oxazoles via an azirine intermediate (though 3-alkyl substitution stabilizes this somewhat).

Storage Protocol
  • Form: Store as the Hydrochloride (HCl) salt whenever possible. The salt is significantly more resistant to oxidation and

    
     absorption.
    
  • Conditions: Store at -20°C, under Argon, protected from light (amber vial).

  • Recovery: If the free base has carbonated (solidified/crusty), dissolve in dilute HCl and lyophilize to recover the clean HCl salt.

References

  • Isoxazole Reactivity & Ring Cleavage

    • Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products."[1][4] Current Opinion in Drug Discovery & Development, 2005. (Discusses N-O bond cleavage protocols).

    • BenchChem.[3] "Troubleshooting guide for the synthesis of isoxazole derivatives."

  • Compound Properties (PubChem)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16481072, (3-Methylisoxazol-5-yl)methanamine" (Analogous reactivity data).

  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Foundational text on using STAB to avoid side reactions).

  • Isoxazole Photochemistry

    • Wikipedia/General Chemistry. "Isoxazole Photolysis and Rearrangement." (General mechanism verification).

Sources

Technical Support Center: (3-Ethylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Ethylisoxazol-5-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for experiments involving this compound. Here, you will find in-depth answers to frequently asked questions and practical troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for (3-Ethylisoxazol-5-yl)methanamine under typical laboratory conditions?

A1: While specific degradation studies on (3-Ethylisoxazol-5-yl)methanamine are not extensively published, based on the chemistry of the isoxazole ring and related structures, several degradation pathways should be considered:

  • Hydrolysis: The isoxazole ring can be susceptible to hydrolysis, particularly under basic conditions[1]. The presence of the primary amine on the methyl substituent could also influence the compound's stability in aqueous solutions of varying pH.

  • Metabolism: In biological systems, isoxazole-containing compounds are known to be substrates for cytochrome P450 enzymes, such as CYP3A4[2]. This can lead to the formation of reactive metabolites and subsequent degradation or bioactivation[3].

  • Thermal Decomposition: At elevated temperatures, the isoxazole ring can undergo thermal decomposition. For the parent isoxazole, this has been observed at temperatures between 850-1100 K, yielding products like carbon monoxide and acetonitrile[4]. While these are extreme conditions, it highlights the inherent thermal lability of the isoxazole core.

  • Microbial Degradation: Structurally similar compounds, such as 3-amino-5-methyl-isoxazole, have been shown to be degraded by microorganisms[5]. Therefore, microbial contamination in experimental setups could be a potential source of degradation.

Q2: How should I properly store (3-Ethylisoxazol-5-yl)methanamine and its solutions to minimize degradation?

A2: To ensure the stability and integrity of (3-Ethylisoxazol-5-yl)methanamine, proper storage is crucial.

FormRecommended Storage ConditionsRationale
Solid Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from light.Minimizes potential for hydrolysis from atmospheric moisture and photodegradation. The low temperature and inert atmosphere reduce the rate of any potential solid-state degradation.
Solutions Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -20°C or -80°C in airtight vials. Avoid repeated freeze-thaw cycles. For aqueous solutions, use buffers at or near neutral pH.Minimizes hydrolysis and potential for microbial growth. Freezing slows down chemical degradation in solution.
Q3: What analytical techniques are most suitable for monitoring the stability of (3-Ethylisoxazol-5-yl)methanamine and detecting its degradation products?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for assessing the purity of the parent compound and detecting the appearance of degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of degradation products by providing molecular weight information. This is invaluable for elucidating degradation pathways.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the parent compound and to characterize any major degradation products that can be isolated.

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in my HPLC chromatogram after incubating my compound in an aqueous buffer.

Possible Cause: This is likely due to the hydrolysis of the isoxazole ring, especially if the buffer has a pH significantly different from neutral.

Troubleshooting Steps:

  • Confirm pH-dependent degradation:

    • Prepare solutions of (3-Ethylisoxazol-5-yl)methanamine in buffers of different pH values (e.g., pH 4, 7, and 9).

    • Incubate the solutions at a controlled temperature (e.g., 37°C) and analyze samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Compare the rate of degradation at different pH values. Increased degradation at acidic or basic pH would suggest hydrolysis.

  • Characterize the degradants:

    • If significant degradation is observed, use LC-MS to determine the molecular weights of the degradation products. This can help in proposing a hydrolysis mechanism.

  • Optimize buffer conditions:

    • Based on the stability data, select a buffer system where the compound is most stable for your experiments.

Problem 2: My in vitro metabolism assay with liver microsomes shows very rapid disappearance of the parent compound.

Possible Cause: The isoxazole ring may be undergoing rapid metabolism by microsomal enzymes, leading to the formation of metabolites.

Troubleshooting Steps:

  • Confirm enzymatic activity:

    • Run a control experiment with heat-inactivated microsomes. A significantly lower rate of degradation in the control would confirm that the disappearance is enzyme-mediated.

  • Identify the metabolic pathway:

    • Use LC-MS/MS to identify the major metabolites. Look for common metabolic transformations such as hydroxylation on the ethyl group or the isoxazole ring, or N-oxidation of the amine.

    • Consider the possibility of reactive metabolite formation, which is a known pathway for some isoxazole-containing drugs[3]. This can be investigated using trapping agents like glutathione and looking for the corresponding adducts by LC-MS.

  • Inhibit specific enzymes:

    • Use specific chemical inhibitors for major CYP450 enzymes (e.g., ketoconazole for CYP3A4) to identify the key enzymes responsible for the metabolism.

Experimental Protocols

Protocol 1: Forced Degradation Study of (3-Ethylisoxazol-5-yl)methanamine

Objective: To investigate the stability of (3-Ethylisoxazol-5-yl)methanamine under various stress conditions to identify potential degradation pathways.

Materials:

  • (3-Ethylisoxazol-5-yl)methanamine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of (3-Ethylisoxazol-5-yl)methanamine in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve a portion of the stressed solid in acetonitrile for analysis.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a UV lamp (254 nm or 365 nm) for 24 hours.

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC-UV and LC-MS to determine the percentage of degradation and to identify the major degradation products.

Visualizing Degradation Pathways

Potential Hydrolytic Degradation of the Isoxazole Ring

G parent (3-Ethylisoxazol-5-yl)methanamine intermediate β-Ketonitrile Intermediate parent->intermediate Ring Opening (Hydrolysis) products Ethyl Acetoacetate + Ammonia intermediate->products Further Hydrolysis

Caption: Proposed hydrolytic degradation pathway of the isoxazole ring.

Workflow for Investigating Unexpected Degradation

G start Unexpected Peak Observed in HPLC check_storage Verify Storage Conditions (Temp, Light, pH) start->check_storage forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_storage->forced_degradation If conditions are optimal lcms_analysis Analyze by LC-MS to Identify Degradants forced_degradation->lcms_analysis pathway_elucidation Elucidate Degradation Pathway lcms_analysis->pathway_elucidation optimize_conditions Optimize Experimental Conditions (Buffer, Temp, etc.) pathway_elucidation->optimize_conditions end Problem Resolved optimize_conditions->end

Caption: Troubleshooting workflow for unexpected degradation.

References

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022). MDPI. [Link]

  • (3-ethyl-1,2-oxazol-5-yl)methanamine. PubChem. [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. ResearchGate. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). MDPI. [Link]

  • Separation of isoxazole derivatives by thin-layer chromatography using complex formation. INIS. [Link]

  • Isoxazole-containing pharmacologically active molecules. ResearchGate. [Link]

  • (3-Methylisoxazol-5-yl)methanamine. PubChem. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences. [Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). PMC. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). MDPI. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2024). RSC Publishing. [Link]

  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. (1997). The Journal of Physical Chemistry A. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2023). PMC. [Link]

  • Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. ResearchGate. [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Isoxazol-5-ylmethanamine hydrochloride. PubChem. [Link]

Sources

Avoiding common pitfalls in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Scientist / R&D) Topic: Troubleshooting & Optimization of Isoxazole Scaffolds

Welcome to the Isoxazole Synthesis Knowledge Base

You have reached the technical support hub for isoxazole construction. This guide addresses the most frequent failure modes reported by medicinal chemistry teams: regiochemical scrambling , nitrile oxide dimerization , and condensation failures .

Below you will find detailed troubleshooting modules, standardized protocols, and decision pathways to salvage your synthesis.

Quick Diagnostic: Which Route Are You Using?
  • Route A: [3+2] Cycloaddition (Nitrile Oxide + Alkyne)

    
    Go to Module 1
    
  • Route B: Condensation (Hydroxylamine + 1,3-Dicarbonyl)

    
    Go to Module 2
    
  • Route C: Unsure/Designing a new route

    
    Consult the Strategy Map below
    

IsoxazoleStrategy Start Start: Select Precursors Alkyne Have Alkyne? Start->Alkyne Yes Dicarbonyl Have 1,3-Dicarbonyl? Start->Dicarbonyl No Terminal Terminal Alkyne? Alkyne->Terminal R-C≡CH Internal Internal Alkyne? Alkyne->Internal R-C≡C-R' MethodC Method: Claisen Condensation (Control pH!) Dicarbonyl->MethodC Symmetrical MethodD Method: β-Enamino Ketone Route (High Regiocontrol) Dicarbonyl->MethodD Unsymmetrical MethodA Method: Cu(I) Catalyzed [3+2] Terminal->MethodA Target: 3,5-isomer MethodB Method: Thermal [3+2] (Risk: Regio-mixture) Internal->MethodB Target: 3,4,5-trisub

Figure 1: Strategic decision tree for selecting the optimal isoxazole synthesis pathway based on available starting materials and desired substitution patterns.

Module 1: [3+2] Cycloaddition Troubleshooting

Context: The reaction between a nitrile oxide (dipole) and an alkyne (dipolarophile).[1][2] Common Issue: "I am getting a 50:50 mixture of regioisomers, or my yield is <20% with crystalline byproducts."

Ticket #101: Regioselectivity Failures (3,5- vs 3,4-substitution)

Root Cause: Thermal cycloadditions are controlled by FMO (Frontier Molecular Orbital) interactions. Without a directing group or catalyst, the energy gap between the two transition states is often negligible, leading to mixtures.

The Fix:

  • For Terminal Alkynes (Targeting 3,5-isomers):

    • Solution: Switch to Copper(I) Catalysis. Similar to the famous "Click" reaction for triazoles, Cu(I) acetylides react with nitrile oxides to yield 3,5-disubstituted isoxazoles exclusively.

    • Note: Unlike azides, nitrile oxides are unstable. You must generate the nitrile oxide in situ in the presence of the copper catalyst.

  • For Internal Alkynes (Targeting 3,4,5-trisubstituted):

    • Solution: Steric Differentiation. If you cannot use copper, you must rely on sterics. The bulkier substituent on the alkyne will generally prefer the 5-position to minimize repulsion with the nitrile oxide substituent.

Ticket #102: Low Yield & Furoxan Formation

Root Cause: Nitrile oxides are unstable dipoles. If the cycloaddition is slow (poor dipolarophile), the nitrile oxide reacts with itself to form a furoxan (1,2,5-oxadiazole-2-oxide) dimer.

The Fix: The "Slow Release" Protocol Do not isolate nitrile oxides. Generate them in situ at a concentration lower than the alkyne concentration.

Standardized Protocol: In Situ Chloramine-T Method

  • Scope: General synthesis of 3,5-disubstituted isoxazoles.

  • Precursors: Aldoxime (R-CH=NOH) + Alkyne.

StepActionTechnical Rationale
1 Dissolve Alkyne (1.2 equiv) and Aldoxime (1.0 equiv) in EtOH or t-BuOH/Water (1:1).Polar protic solvents often accelerate the cycloaddition via hydrogen bonding.
2 Add Chloramine-T trihydrate (1.1 equiv) portion-wise over 30-60 mins.CRITICAL: Slow addition keeps nitrile oxide concentration low, favoring reaction with the alkyne over dimerization.
3 Heat to 50-60°C for 4-12 hours.Ensures complete conversion of the chloro-oxime intermediate.
4 Validation: Check LCMS for M+1 (Isoxazole) vs M+1 (Furoxan dimer, Mass = 2x Nitrile Oxide).Furoxans are often crystalline solids that precipitate out.
Module 2: Condensation Strategy (Claisen Type)

Context: Reaction of hydroxylamine (


) with a 1,3-dicarbonyl compound.
Common Issue:  "I synthesized the wrong regioisomer," or "The reaction stalled at the intermediate."
Ticket #201: Controlling Regiochemistry in Unsymmetrical Diketones

Root Cause: Hydroxylamine is a bidentate nucleophile (N and O). In unsymmetrical 1,3-dicarbonyls (


), the N-attack can occur at either carbonyl, leading to different isomers.

The Fix: The


-Enamino Ketone Route 
Do not use the raw diketone. Convert it to a 

-enamino ketone first. This "masks" one carbonyl, forcing the hydroxylamine to attack the other specific site.

Workflow:

  • Activation: Treat 1,3-dicarbonyl with DMF-DMA (N,N-dimethylformamide dimethyl acetal).

    • Result: Forms a

      
      -enamino ketone (
      
      
      
      ).
  • Cyclization: Treat the enamino ketone with

    
    .
    
    • Mechanism:[3][4] The Nitrogen of hydroxylamine attacks the carbonyl, and the Oxygen displaces the dimethylamine group.

    • Outcome: High regioselectivity for the 4,5-disubstituted or specific 3,5-patterns depending on R groups.

Ticket #202: Stalled Reaction (Intermediate Oxime)

Root Cause: The reaction proceeds in two steps: (1) Oxime formation,[5][6][7][8] (2) Cyclodehydration. Step 2 requires acid catalysis. If the pH is too neutral, you isolate the oxime intermediate (often a white solid).

The Fix:

  • Ensure the reaction medium is acidic (pH 2-4).

  • If using

    
    , do not neutralize completely with base. The HCl salt provides the necessary protons for the dehydration step.
    
  • Reflux: This step is thermodynamically driven; room temperature is rarely sufficient for the second step.

Module 3: Visualizing the Failure Modes

Understanding the competition between the desired path and the dimerization path is critical for Route A ([3+2] Cycloaddition).

DimerizationPath Aldoxime Aldoxime (Precursor) NitrileOxide Nitrile Oxide (Reactive Dipole) Aldoxime->NitrileOxide Oxidation (NCS/Base) Isoxazole Isoxazole (Desired Product) NitrileOxide->Isoxazole Path A: Trapping (Fast with excess Alkyne) Furoxan Furoxan Dimer (Dead End / Hazard) NitrileOxide->Furoxan Path B: Dimerization (Dominates if [CNO] is high) Alkyne Alkyne (Dipolarophile)

Figure 2: Kinetic competition in nitrile oxide cycloadditions. Path A is second-order (rate depends on [Alkyne] and [Nitrile Oxide]). Path B is second-order with respect to [Nitrile Oxide]. Therefore, keeping [Nitrile Oxide] low via slow addition drastically favors Path A.

Module 4: Safety Advisory (Critical)

Hazard: Nitrile Oxides and Furoxans.[1][9] Risk Level: High (Explosive Potential).

  • Never Isolate Nitrile Oxides: They are energetic species. If you strip the solvent, the concentrated residue can detonate. Always react them in situ.

  • Furoxan Toxicity: The dimer byproduct (furoxan) is a nitric oxide (NO) donor and can be biologically active/toxic. Handle all crude mixtures as potential vasodilators.

  • Hydroxylamine Thermal Runaway: When performing condensation reactions, hydroxylamine free base is unstable upon heating. Always use the hydrochloride or sulfate salt and release the free base slowly with a weak base (NaOAc) or carbonate.

References & Validated Sources
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][4][5][7][8][10][11][12] Past and Future. Angewandte Chemie International Edition. (Foundational work on the mechanism of [3+2] cycloadditions).

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005).[5] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society.[3][9] Link (Establishes Cu(I) catalysis for regioselective isoxazole synthesis).

  • Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. (Review of condensation and cycloaddition strategies).

  • Wakefield, B. J. (2013). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. Thieme. (Authoritative encyclopedia on heterocycle synthesis protocols).

Sources

Technical Support Center: (3-Ethylisoxazol-5-yl)methanamine Solubility Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for (3-Ethylisoxazol-5-yl)methanamine. This guide is designed for researchers, chemists, and formulation scientists encountering solubility challenges with this compound. We will explore the underlying scientific principles and provide practical, step-by-step guidance to troubleshoot and overcome these issues.

Fundamental Understanding: The Solubility Challenge

(3-Ethylisoxazol-5-yl)methanamine is a heterocyclic compound featuring a primary amine and an isoxazole ring. While the isoxazole moiety imparts some polarity, the overall molecule is expected to have limited aqueous solubility, a common challenge for many new chemical entities (NCEs).[1] The primary amine group is a critical feature; it is weakly basic, making the compound's solubility pH-dependent and opening up avenues for significant solubility enhancement through salt formation.[2][3]

This guide will address the most common and effective techniques to improve the aqueous solubility of this compound, structured in a question-and-answer format to directly resolve potential issues encountered during development.

FAQ & Troubleshooting Guide
Section 1: Initial Assessment & Characterization

Question: I have just synthesized (3-Ethylisoxazol-5-yl)methanamine. Where do I start to understand its solubility problem?

Answer: The first step is to quantify the baseline solubility of the free base form. This is your reference point for all enhancement efforts. You must determine the thermodynamic solubility , which represents the true equilibrium state of the compound in a solvent.[4][5] Kinetic solubility assays, while high-throughput, can often overestimate solubility and are less reliable for formulation decisions.[6]

Concurrently, a thorough solid-state characterization is crucial. You need to know if your initial material is crystalline, amorphous, or a mix, and whether multiple crystalline forms (polymorphs) exist.

Key Initial Experiments:

  • Thermodynamic Solubility Measurement: Use the gold-standard shake-flask method in various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to understand the pH-solubility profile.

  • Solid-State Characterization:

    • Powder X-ray Diffraction (PXRD): To determine the crystallinity of your material.

    • Differential Scanning Calorimetry (DSC): To find the melting point and identify potential polymorphic forms or solvates.

    • Thermogravimetric Analysis (TGA): To assess the presence of bound water or solvent.

Section 2: Strategy 1: Salt Formation

Salt formation is often the most direct and effective method for increasing the solubility of ionizable compounds.[1][7] For a weakly basic amine like (3-Ethylisoxazol-5-yl)methanamine, reacting it with an acid can form a salt with significantly improved aqueous solubility and dissolution rate.[8] Over 50% of all drugs on the market exist as salts.[8]

Question: How do I choose the right acids (counterions) for a salt screening study?

Answer: The selection of counterions is a critical step. The goal is to form a stable, crystalline salt. A key guiding principle is the pKa difference rule . For a stable salt to form, the pKa of the acidic counterion should be at least 2-3 units lower than the pKa of the protonated base (your compound).[8]

Start with a diverse set of pharmaceutically acceptable counterions.

Counterion ClassExamplesRationale
Strong Acids Hydrochloric (HCl), Sulfuric, MesylicHigh probability of forming a stable, soluble salt. HCl salts are very common.[9]
Dicarboxylic Acids Tartaric, Fumaric, Maleic, SuccinicCan form salts with different stoichiometries and offer multiple hydrogen bonding points, aiding crystallinity.
Hydroxy Acids Citric, MalicOften produce highly water-soluble salts.
Aromatic Acids Benzoic, TosylicCan offer different crystal packing motifs.

Question: My salt screening resulted in an oil or an amorphous solid instead of crystals. What went wrong?

Answer: This is a common issue. The cause is often related to the solvent system, stoichiometry, or the intrinsic properties of the salt itself.

Troubleshooting Steps:

  • Vary the Solvent: If you used a fast-evaporating solvent (like acetone), the system may not have had time to nucleate and grow crystals. Try a solvent/anti-solvent system or a slower evaporation method. Slurry experiments, where the free base is suspended in a solvent containing the acid, are often highly effective for finding stable crystalline forms.

  • Check Stoichiometry: Ensure you are using the correct molar ratio of acid to base. For dicarboxylic acids, screen both 1:1 and 2:1 (API:acid) ratios.

  • Temperature Cycling: Include a temperature cycling step in your slurry experiments (e.g., heat to 50°C for 4 hours, then cool to 5°C for 4 hours, and repeat). This can overcome the kinetic barrier to nucleation.

Question: I formed a crystalline salt, but its solubility is not significantly better than the free base. Why?

Answer: Not all salts are highly soluble. The final solubility is a product of the crystal lattice energy of the salt and the solvation energy of the individual ions. A very strong, stable crystal lattice can sometimes negate the solubility advantage of ionization.

What to do next:

  • Screen More Counterions: This is the most straightforward approach. The properties of different salts of the same API can vary dramatically.

  • Characterize the Salt: Use PXRD to confirm it is a new crystalline form and not just the starting material or the counterion.

  • Measure Dissolution Rate: Even if the equilibrium solubility isn't dramatically higher, the salt form may have a much faster dissolution rate, which can be beneficial for absorption.

Salt_Screening_Workflow

Section 3: Strategy 2: Co-crystallization

If salt formation is unsuccessful or leads to unstable forms (e.g., highly hygroscopic), co-crystals are an excellent alternative.[10] Co-crystals are multi-component crystalline solids where the API and a "coformer" are linked by non-covalent interactions, typically hydrogen bonds.[11] Unlike salts, there is no proton transfer.[8]

Question: How do I select coformers for my molecule?

Answer: The principle of coformer selection relies on supramolecular synthons , which are predictable patterns of hydrogen bonds. Your molecule has hydrogen bond donors (the -NH2 group) and acceptors (the isoxazole nitrogen and oxygen). You should select coformers with complementary functional groups.

Recommended Coformer Classes:

  • Carboxylic Acids: (e.g., benzoic acid, succinic acid) - Can form robust hydrogen bonds with the amine.

  • Amides: (e.g., nicotinamide) - Offer both donor and acceptor sites.

  • Phenols: (e.g., resorcinol) - The hydroxyl group is an excellent hydrogen bond donor.

  • Other: Coformers on the FDA's Generally Regarded as Safe (GRAS) list are highly preferred.

Question: My co-crystal experiment just yielded a physical mixture of the API and the coformer. How can I improve my chances of success?

Answer: Co-crystal formation can be more challenging than salt formation. The energy landscape is often more complex.

Troubleshooting Techniques:

  • Use Grinding: Liquid-assisted grinding (LAG) is a very effective screening method. Grinding the API and coformer with a few drops of a solvent can provide the necessary energy and molecular mobility to induce co-crystallization.

  • Solvent Choice is Key: The relative solubility of the API and coformer in the screening solvent is critical. Ideally, they should have similar solubilities. If one is much more soluble, it may simply stay in solution while the other crashes out.

  • Thermal Methods: Using a DSC to create a binary phase diagram of the API and coformer can identify eutectic points, which are often indicative of co-crystal formation potential.[12] Heating a physical mixture above its eutectic temperature can sometimes form a co-crystal upon cooling.[12]

Section 4: Strategy 3: Amorphous Solid Dispersions (ASDs)

ASDs are a powerful formulation strategy that can achieve dramatic increases in apparent solubility.[13] This is achieved by converting the crystalline drug into its higher-energy amorphous form and stabilizing it within a polymer matrix.[14][15] This prevents the drug from recrystallizing.[15]

Question: I made an ASD using a rotary evaporator, but the powder is sticky and difficult to handle. What should I do?

Answer: Stickiness in ASDs is often related to the glass transition temperature (Tg) of the system. If the Tg is too close to or below the storage temperature, the material will be rubbery and sticky.

Solutions:

  • Choose a Polymer with a Higher Tg: Polymers like PVP K90 or HPMC-AS have higher glass transition temperatures than, for example, PVP K17 or Soluplus®. This will raise the Tg of the final ASD.

  • Increase Drug Loading (with caution): Sometimes, the API itself has a higher Tg than the polymer. In these cases, a higher drug loading can increase the overall Tg. However, high drug loading also increases the risk of recrystallization. This must be balanced carefully.

  • Use a Different Preparation Method: Spray drying is a commercially standard method for producing ASDs. It often produces a fine, flowable powder that is easier to handle than material from a rotary evaporator. Hot-melt extrusion is another option if your compound is thermally stable.[14]

Question: My ASD provides a great initial solubility boost, but the concentration quickly crashes out of solution. How can I maintain supersaturation?

Answer: This phenomenon is called "precipitation" or "crystallization from a supersaturated state" and is a key challenge for ASDs. The polymer in the ASD has a dual role: to stabilize the solid amorphous drug and to inhibit precipitation in solution.

Improving Supersaturation Maintenance:

  • Select a Precipitation-Inhibiting Polymer: Certain polymers are specifically designed for this. HPMC-AS and certain grades of PVP/VA (Kollidon® VA64) are well-known for their ability to maintain supersaturation of dissolved drugs.

  • Optimize the Polymer:Drug Ratio: A higher polymer concentration can sometimes improve performance, but there is often an optimal ratio beyond which no further benefit is seen.

  • Add a Secondary Excipient: Sometimes, adding a small amount of a surfactant or a second polymer (like HPMC) to the dissolution media or the formulation itself can help stabilize the supersaturated solution.

Section 5: Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble "guest" molecules, like your API, forming an inclusion complex that has much higher aqueous solubility.[17][18]

Question: How do I know if my molecule is a good candidate for cyclodextrin complexation?

Answer: Good candidates are molecules or parts of molecules (like the ethyl-isoxazole portion) that are relatively nonpolar and can physically fit inside the cyclodextrin cavity.

  • β-Cyclodextrin: Suitable for many aromatic and heterocyclic compounds. However, its own solubility in water is limited.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) & Sulfobutylether-β-Cyclodextrin (SBE-β-CD): These are chemically modified derivatives with vastly improved aqueous solubility and are most commonly used in pharmaceutical formulations.[18]

A simple phase solubility study is the best way to confirm compatibility.

Cyclodextrin_Mechanism

Experimental Protocols
Protocol 1: Thermodynamic Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of (3-Ethylisoxazol-5-yl)methanamine. This protocol is based on established methods.[4][19]

Methodology:

  • Add an excess amount of the solid compound (enough that some solid remains undissolved at the end) to a glass vial.

  • Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., pH 7.4 phosphate buffer).

  • Seal the vial tightly and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate for at least 24-48 hours to ensure equilibrium is reached.

  • After incubation, check visually to confirm that excess solid remains.

  • Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the supernatant from the solid.

  • Carefully dilute the clear supernatant with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Protocol 2: Salt Screening by Slurry Conversion

Objective: To screen for new, stable crystalline salt forms.

Methodology:

  • In a 2 mL glass vial, add ~20 mg of the free base form of your API.

  • Add 1.0 to 1.1 molar equivalents of the chosen acid (counterion).

  • Add ~0.5 mL of a screening solvent (e.g., acetonitrile, ethanol, or ethyl acetate).

  • Add a small magnetic stir bar, seal the vial, and place it on a magnetic stir plate.

  • Slurry the suspension for 3-7 days. It is often beneficial to include temperature cycling (e.g., 8 hours at 40°C, 16 hours at room temperature) each day.

  • After the experiment, isolate the solid material by vacuum filtration and allow it to air dry.

  • Analyze the resulting solid by PXRD to identify any new crystalline patterns indicative of salt formation.

References
  • PubChem. (3-Methylisoxazol-5-yl)methanamine. National Center for Biotechnology Information. [Link]

  • PubChem. Isoxazol-5-ylmethanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Bolla, G. & Nangia, A. (2016). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials. [Link]

  • Asati, V., et al. (2020). Lipophilicity and water solubility of Isoxazole derivatives computed by... ResearchGate. [Link]

  • Kumar, L., et al. (2008). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Protocols.io. (2023). In-vitro Thermodynamic Solubility. [Link]

  • Gara, S., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI. [Link]

  • PubMed. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs. Expert Opinion on Drug Delivery. [Link]

  • Royal Society of Chemistry. (2011). Pharmaceutical Salts and Co-crystals. [Link]

  • Pharmaceutical Technology. (2014). Solving Poor Solubility with Amorphous Solid Dispersions. [Link]

  • Al-Ghananeem, A. M. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]

  • ACS Publications. (2022). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design. [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. [Link]

  • Solubility of Things. Isoxazole. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Gîrleanu, M. R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Journal of Clinical Medicine. [Link]

  • Ansari, M. F. & Alam, M. S. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry. [Link]

  • ACS Publications. (2010). Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals. Crystal Growth & Design. [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Adsorption & Drug Delivery. [Link]

  • ResearchGate. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Taylor & Francis Online. (2020). New chromatographic insights on drug:cyclodextrin inclusion complexes. [Link]

  • Taylor & Francis Online. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs. [Link]

  • NIH. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. National Center for Biotechnology Information. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • ResearchGate. (2015). Amorphous solid dispersion method for improving oral bioavailability of poorly water-soluble drugs. [Link]

  • Wikipedia. Isoxazole. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • ResearchGate. (2021). Salt Screening and Selection. [Link]

  • Contract Pharma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • International Journal of Scientific Research & Technology. (2024). Co-Crystallization as a Strategy for Solubility Enhancement. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • ResearchGate. (2012). Chapter 2. Fundamental Aspects of Salts and Co-crystals. [Link]

  • NIH. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. [Link]

  • OAText. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method. [Link]

  • ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. [Link]

  • NIH. (2017). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. National Center for Biotechnology Information. [Link]

  • NIH. (2020). Pharmaceutical Co-Crystals, Salts, and Co-Amorphous Systems: A Novel Opportunity of Hot Melt Extrusion. Pharmaceutics. [Link]

  • Charles River Laboratories. Salt Screening. [Link]

Sources

Technical Support Center: Storage & Handling of (3-Ethylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Storage Conditions & Troubleshooting Product Class: Heterocyclic Primary Amine Building Blocks Applicable CAS: 790254-36-3 (HCl Salt), [Analogous Free Base]

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat (3-Ethylisoxazol-5-yl)methanamine like a standard aliphatic amine. This is a critical error. This compound possesses a "pseudo-benzylic" amine moiety attached to an electron-rich isoxazole ring. This specific architecture creates a duality: while the isoxazole ring offers aromatic stability, the methylene bridge at the C5 position is electronically activated, making the primary amine significantly more prone to oxidative degradation and carbamate formation than simple alkyl amines.

This guide replaces generic storage advice with a chemically grounded protocol designed to preserve the integrity of your pharmacophore.

Module 1: Critical Storage Parameters

The physical form of your material (Free Base vs. Hydrochloride Salt) dictates your storage strategy.

Comparative Storage Matrix
ParameterFree Base (Oil/Low-Melting Solid) Hydrochloride Salt (Crystalline Solid)
Temperature -20°C (Strict) 2-8°C (Acceptable), -20°C (Optimal)
Atmosphere Argon or Nitrogen Overlay (Essential) Tightly sealed; Inert gas recommended
Container Amber Glass (UV protection) with Teflon-lined capAmber Glass or opaque HDPE
Hygroscopicity Moderate; absorbs atmospheric CO₂High; prone to deliquescence (caking)
Shelf Life 6–12 Months (if optimized)24+ Months
The "Why" Behind the Protocol (Mechanistic Insight)
  • The Carbon Dioxide Trap: Primary amines are nucleophilic. They react reversibly with atmospheric CO₂ to form carbamic acid salts (carbamates). In the free base form, this manifests as a crust forming on the oil surface or "extra" carbonyl peaks in 13C NMR (~158 ppm).

  • The Isoxazole Factor: While the isoxazole ring is stable, the N-O bond is the weak link.[1][2][3] Exposure to strong reducing agents or intense UV light can trigger N-O bond cleavage, leading to ring-opening into enaminoketones [1]. Amber glass is non-negotiable.

Module 2: Visualizing the Storage Logic

The following decision tree illustrates the workflow for receiving and storing this compound to maximize longevity.

StorageWorkflow Start Receive Compound CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (Liquid/Oil) CheckForm->FreeBase Is Oil/Waxy Salt HCl Salt (Solid) CheckForm->Salt Is Powder Aliquot Aliquot immediately under Inert Gas FreeBase->Aliquot Prevent Freeze-Thaw SealFB Seal with Parafilm Store at -20°C Aliquot->SealFB Desiccate Place in Desiccator (Room Temp) for 2h Salt->Desiccate Remove Condensation SealSalt Store at 2-8°C or -20°C (Keep Dry) Desiccate->SealSalt

Figure 1: Decision tree for initial handling upon receipt of shipment.

Module 3: Troubleshooting Guide (Q&A)

Q1: My material (Free Base) has turned from colorless to yellow/brown. Is it usable?

  • Diagnosis: This indicates oxidative degradation. The "pseudo-benzylic" position at C5 allows for slow oxidation to the imine or N-oxide species upon air exposure.

  • Solution:

    • Minor Yellowing: Likely <5% impurity. Use for crude reactions.

    • Dark Brown: Significant polymerization/degradation. Action: Purify via Acid-Base Extraction. Dissolve in EtOAc, wash with 1M HCl (amine goes to water), discard organic layer, basify aqueous layer with NaOH, and re-extract into EtOAc.

Q2: The HCl salt has clumped into a sticky mass. Can I fix it?

  • Diagnosis: Hygroscopic failure. The salt has absorbed moisture, potentially hydrolyzing the isoxazole ring over time if the pH drops locally.

  • Solution:

    • Dissolve the mass in a minimum amount of dry Methanol.

    • Add dry Diethyl Ether or MTBE until cloudy.

    • Cool to -20°C to recrystallize.

    • Alternative: If you need the free base for the next step, perform an immediate basic extraction.

Q3: I see unexpected peaks in my NMR spectrum.

  • Diagnosis:

    • Broad peak at ~4-5 ppm: Water (wet solvent or hygroscopic salt).[4]

    • Split peaks/rotamers: If using the free base in CDCl₃, you may be seeing carbamate formation from CO₂ in the solvent.

  • Self-Validation: Add a drop of D₂O (for salts) or a drop of TFA (for free base) to the NMR tube. If peaks shift/sharpen or disappear (carbamates revert in acid), the core structure is likely intact.

Module 4: Advanced Handling Protocols
Protocol A: Inert Aliquoting (For Free Base)

Avoid repeated freeze-thaw cycles. Condensation introduces water, accelerating degradation.

  • Preparation: Flush a glove bag or glove box with Argon.

  • Liquefaction: If the free base is solidified (near 0°C), warm the vial in your hand—do not use a heat gun (thermal instability).

  • Transfer: Using a glass syringe (plasticizers can leach), divide the stock into single-use amber vials.

  • Sealing: Cap under argon. Wrap caps with Parafilm to prevent oxygen diffusion.

Protocol B: Re-purification of Degraded Salt

Use this if the HCl salt is colored.

  • Dissolve salt in Ethanol (absolute) .

  • Add Activated Charcoal (10% by weight) and stir for 30 mins.

  • Filter through a Celite pad.

  • Concentrate the filtrate.

  • Precipitate by adding Et₂O or Hexanes .

Module 5: Degradation Pathway Visualization

Understanding how the molecule breaks down helps you prevent it.

Degradation Molecule (3-Ethylisoxazol-5-yl)methanamine Oxidation Oxidative Deamination (Imine Formation) Molecule->Oxidation Air/Light Carbamate Carbamate (Reaction with CO2) Molecule->Carbamate CO2 (Atmosphere) RingOpen Ring Cleavage (Strong Base/Reduction) Molecule->RingOpen pH > 12 or H2/Pd

Figure 2: Primary degradation pathways. Note that Ring Cleavage is rare during storage but common during aggressive reactions.

References
  • Sperry, J. B., & Wright, D. L. (2005). The Isoxazole Ring System: A Technical Guide to Stability and Reactivity. BenchChem Technical Notes. Link

  • Clayden, J., et al. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Link

  • PubChem. (2025).[5] Compound Summary: (3-Methylisoxazol-5-yl)methanamine (Analogous Structure). National Library of Medicine. Link

  • ScienceMadness Community. (2007).[4] Drying the water out of hygroscopic amine salts. Link

Sources

Reducing impurities in (3-Ethylisoxazol-5-yl)methanamine preparation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Process Chemistry Topic: Impurity Profile Management & Synthetic Optimization Audience: Process Chemists, Medicinal Chemists

Introduction: The Isoxazole Paradox

Welcome to the technical support hub for (3-Ethylisoxazol-5-yl)methanamine . This molecule presents a classic "Isoxazole Paradox" in organic synthesis: the conditions required to form the primary amine (reduction) are often the exact conditions that destroy the isoxazole core (N–O bond cleavage).

This guide addresses the three critical impurity classes that plague this synthesis:

  • Ring-Cleavage Products (via over-reduction).

  • Secondary Amine Dimers (via intermediate imine coupling).

  • Regioisomers (via upstream cycloaddition errors).

Module 1: Preventing Ring Cleavage (The N–O Bond)

The Issue: Users frequently report the disappearance of the isoxazole UV signature and the appearance of open-chain enamino-ketones. This is caused by the reductive cleavage of the labile N–O bond, a reaction often faster than the desired nitrile reduction when using standard catalytic hydrogenation (e.g., H₂/Pd-C).

The Mechanism: The N–O bond energy (~55 kcal/mol) is significantly lower than C–C or C–N bonds. Heterogeneous catalysts like Palladium or Platinum facilitate the insertion of hydrogen into this bond, leading to ring opening.

Troubleshooting Protocol: Selecting the Right Reductant
Reductant SystemRisk LevelMechanism NoteRecommendation
H₂ / Pd-C CRITICAL Rapidly cleaves N–O bond. Yields amino-enones.DO NOT USE
LiAlH₄ (Reflux) HIGH Hydride attack can open ring at elevated temps.Avoid
Raney Ni / H₂ MODERATE Can work with pH control, but difficult to reproduce.Use with Caution
BH₃·THF LOW Chemoselective for nitrile; leaves isoxazole intact.PREFERRED
CoCl₂ / NaBH₄ LOW "In-situ" boride catalyst; highly selective.ALTERNATIVE
Recommended Workflow: Borane-THF Reduction

Reference: Adapted from standard isoxazole handling protocols [1, 2].

  • Setup: Charge 3-ethylisoxazole-5-carbonitrile (1.0 eq) in anhydrous THF under N₂.

  • Addition: Cool to 0°C. Add BH₃·THF complex (1.0 M, 3.0 eq) dropwise.

  • Reaction: Allow to warm to RT. Reflux is rarely needed and increases risk. Monitor by TLC/LCMS.

  • Quench (Critical): The intermediate is a boron-amine complex. It must be broken down.

    • Cool to 0°C.

    • Slowly add Methanol (excess) to destroy excess hydride.

    • Add HCl in MeOH (1.25 M) and heat to 50°C for 1 hour to dissociate the amine-borane complex.

  • Isolation: Basify and extract.

Module 2: Suppressing Dimerization (Secondary Amines)

The Issue: The presence of a "dimer" impurity (M+ = 2x Target - NH₃). This occurs when the newly formed primary amine reacts with the intermediate imine during reduction, forming a secondary amine.

The Mechanism:



Troubleshooting Protocol: The Scavenger Method

Q: I am seeing 15% dimer impurity. How do I stop this? A: You must intercept the intermediate imine or protonate the product amine immediately.

Method A: The Ammonia Saturation (For Catalytic Hydrogenation) Note: Only applicable if using Raney Ni.

  • Action: Perform the reaction in Methanolic Ammonia (7N NH₃ in MeOH).

  • Why: Excess ammonia shifts the equilibrium backward, preventing the primary amine from attacking the imine.

Method B: The Anhydride Trap (Boc-Protection Route)

  • Action: Perform the reduction in the presence of Boc₂O (Di-tert-butyl dicarbonate) and NiCl₂/NaBH₄ .

  • Why: The primary amine is trapped as the tert-butyl carbamate (Boc-protected amine) the instant it forms, rendering it non-nucleophilic. It cannot attack the imine.

  • Bonus: The Boc-protected product is often crystalline and easier to purify than the free amine.

Module 3: Upstream Regiocontrol (The 3,5 vs. 3,4 Isomer)

The Issue: The starting material (3-ethylisoxazole-5-carbonitrile) is often contaminated with the 3,4-isomer. This carries through to the final amine. Separation of these amines is notoriously difficult due to similar pKa and polarity.

The Fix: Fix the issue at the Cycloaddition Step , not the reduction step.

Visualizing the Pathway:

G Nitro 1-Nitropropane NitrileOxide Nitrile Oxide Intermediate Nitro->NitrileOxide Dehydration (PhNCO or POCl3) Target 3-Ethylisoxazole-5-yl (Target Core) NitrileOxide->Target Cycloaddition (Steric Control) Impurity 3-Ethylisoxazole-4-yl (Regio-Impurity) NitrileOxide->Impurity Minor Pathway Alkyne Propargyl Source Alkyne->Target

Figure 1: Regioselectivity in the [3+2] cycloaddition of nitrile oxides.

Protocol for High Regioselectivity:

  • Reagents: Use 1-nitropropane (precursor) and Propargyl alcohol (or propiolamide).

  • Conditions: Slow addition of the nitro compound to the alkyne in the presence of a dehydrating agent (e.g., PhNCO).

  • Purification: If the 3,4-isomer forms (>5%), purify at the ester/nitrile stage using crystallization. Do not attempt to separate the isomers after reduction to the amine.

Summary of Impurity Profiles

Impurity TypeAnalytical Marker (LCMS)Root CausePrevention Strategy
Ring-Open M+2 (Enamino ketone)Over-reduction of N-O bondSwitch from Pd/C to BH₃·THF or CoCl₂/NaBH₄ .
Dimer 2M - 17 (Secondary Amine)Amine attacking ImineUse Boc₂O trapping or high [NH₃] concentration.
Regioisomer Same Mass (Different RT)Poor cycloaddition controlPurify at Nitrile stage ; optimize [3+2] temp.

References

  • Chemguide. (2024). The Reduction of Nitriles. Retrieved from [Link]

    • Establishes the baseline mechanism for nitrile reduction and the risks of catalytic hydrogen
  • Organic Chemistry Portal. (2024). Amine Synthesis by Nitrile Reduction. Retrieved from [Link]

    • Provides comparative data on Borane vs. LiAlH4 vs.
  • National Institutes of Health (NIH) / PubMed. (2015). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. Retrieved from [Link]

    • Authoritative source on the lability of the isoxazole N-O bond under reductive conditions (Zn/AcOH, Fe/AcOH).
  • ResearchGate. (2019).[1] How to prevent secondary amine formation in nitrile reduction? Retrieved from [Link]

    • Community-verified troubleshooting for dimerization issues, citing specific scavenger protocols.

Sources

Validation & Comparative

The Pivotal Role of the 3-Ethyl Group in Isoxazole-Based GABA-A Receptor Modulators: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the modulation of γ-aminobutyric acid type A (GABA-A) receptors remains a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders. Among the diverse chemical scaffolds explored, isoxazole-containing compounds have emerged as promising candidates, offering a unique template for designing selective and potent allosteric modulators. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (3-Ethylisoxazol-5-yl)methanamine and its analogs, with a particular focus on their interaction with α5 subunit-containing GABA-A receptors. By dissecting the influence of subtle structural modifications on biological activity, we aim to furnish researchers with actionable insights for the rational design of next-generation GABA-A receptor modulators.

The Isoxazole Scaffold: A Privileged Motif for CNS Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile and valuable building block in medicinal chemistry.[1][2] Its electronic properties and ability to engage in various non-covalent interactions make it a "privileged structure" for targeting central nervous system (CNS) receptors.[3] The inherent stability of the isoxazole ring, coupled with the potential for diverse substitutions at the 3 and 5 positions, allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2]

(3-Ethylisoxazol-5-yl)methanamine and its Analogs as GABA-A Receptor Modulators

Our investigation centers on the (3-Ethylisoxazol-5-yl)methanamine core and its interaction with the α5 subunit-containing GABA-A receptors. These receptors are of significant therapeutic interest as they are predominantly expressed in brain regions associated with learning and memory, such as the hippocampus.[4] Modulation of these receptors presents an opportunity to develop novel treatments for cognitive disorders and other neurological conditions with fewer of the sedative side effects associated with non-selective GABA-A modulators.[4][5]

A seminal study by Kasaragod et al. (2023) provides a structural and functional basis for the activity of a series of isoxazole-based positive and negative allosteric modulators (PAMs and NAMs) at α5-containing GABA-A receptors.[4][6] Their work reveals that the isoxazole core acts as a central scaffold, with substituents at the 3- and 5-positions dictating the compound's affinity and functional effect (i.e., whether it acts as a PAM or a NAM).

Key Structural Insights from Comparative Analysis

The following table summarizes the SAR for a series of 3-substituted isoxazol-5-yl compounds, highlighting the critical role of the substituent at the 3-position in determining the modulatory effect on α5β3γ2 GABA-A receptors.

Compound ID3-Position Substituent5-Position MoietyFunctional ActivityPotency (IC50/EC50)Key Structural Observations from Kasaragod et al. (2023)
Hypothetical 1 EthylMethanaminePAM (Predicted)-Based on the SAR of related analogs, the ethyl group is expected to confer positive allosteric modulation. Its size and lipophilicity likely favor a conformation in the binding pocket that enhances GABA-mediated channel opening.
Analog A MethylVaried Amine/EtherPAMEC50 in µM rangeThe smaller methyl group allows for flexibility within the binding site, contributing to positive modulation.
Analog B t-ButylVaried Amine/EtherNAMIC50 in µM rangeThe bulky t-butyl group forces a different orientation of the isoxazole ring within the binding pocket, leading to negative allosteric modulation. This highlights a critical "steric switch" for functional activity.
Analog C PhenylVaried Amine/EtherNAMIC50 in µM rangeSimilar to the t-butyl group, the larger phenyl ring induces a conformational change that results in negative modulation.

Causality Behind Experimental Observations:

The shift from positive to negative allosteric modulation with increasing bulk at the 3-position of the isoxazole ring is a critical finding. Kasaragod et al. demonstrated through cryogenic electron microscopy (cryo-EM) that these ligands bind at the benzodiazepine site on the α5 subunit.[4][6] The orientation of the isoxazole ring within this pocket is highly sensitive to the nature of the 3-substituent.

  • For PAMs (e.g., 3-methyl and predicted 3-ethyl analogs): The smaller alkyl groups allow the molecule to adopt a conformation that stabilizes the receptor in a state with a higher affinity for GABA, thus potentiating the GABAergic response.[4][6]

  • For NAMs (e.g., 3-t-butyl and 3-phenyl analogs): The larger, bulkier groups cause a positional shift of the isoxazole ring. This altered binding mode stabilizes a receptor conformation that has a lower affinity for GABA or is less efficiently gated by GABA, leading to a reduction in receptor function.[4][6]

This "steric-driven functional switch" provides a clear rationale for the observed SAR and offers a powerful tool for designing molecules with specific modulatory profiles.

Experimental Protocols for SAR Substantiation

To validate the predicted activity of (3-Ethylisoxazol-5-yl)methanamine and further explore the SAR of this series, the following experimental workflow is recommended.

Synthesis of (3-Ethylisoxazol-5-yl)methanamine Analogs

A general synthetic scheme for the preparation of 3-alkyl-5-(aminomethyl)isoxazoles is outlined below. This multi-step synthesis allows for the introduction of diverse alkyl groups at the 3-position, enabling a systematic exploration of the SAR.

Synthesis_Workflow start Starting Materials: - Ethyl acetoacetate - Hydroxylamine step1 Step 1: Isoxazolone Formation - Cyclocondensation reaction start->step1 step2 Step 2: Chlorination - Conversion of hydroxyl to chloro group step1->step2 step3 Step 3: Alkylation - Introduction of the ethyl group at the 3-position step2->step3 step4 Step 4: Reduction - Conversion of ester to hydroxymethyl group step3->step4 step5 Step 5: Azide Formation - Conversion of hydroxyl to azido group step4->step5 step6 Step 6: Reduction to Amine - Formation of the final methanamine product step5->step6 end_product (3-Ethylisoxazol-5-yl)methanamine step6->end_product

Brief Caption: Synthetic workflow for (3-Ethylisoxazol-5-yl)methanamine.

In Vitro Pharmacological Evaluation

The primary assay for determining the functional activity of the synthesized compounds is two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus oocytes expressing human recombinant GABA-A receptors.

Step-by-Step TEVC Protocol:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired human GABA-A receptor subunits (e.g., α5, β3, γ2).

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording buffer.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Clamp the oocyte membrane potential at -70 mV.

    • Apply GABA at a concentration that elicits a submaximal response (EC10-EC20) to establish a baseline current.

    • Co-apply the test compound with the same concentration of GABA.

    • Measure the change in current amplitude to determine the modulatory effect.

      • An increase in current indicates positive allosteric modulation (PAM).

      • A decrease in current indicates negative allosteric modulation (NAM).

  • Data Analysis: Construct concentration-response curves to determine the EC50 (for PAMs) or IC50 (for NAMs) of the compounds.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR findings for the 3-substituted isoxazol-5-yl-methanamine scaffold at α5-containing GABA-A receptors.

SAR_Diagram cluster_3_position Modifications at the 3-Position cluster_5_position Modifications at the 5-Position Core Isoxazole Core 3-Position 5-Position (Methanamine) Methyl Methyl (R=CH3) Activity: PAM Core:f1->Methyl Small Alkyl Ethyl Ethyl (R=C2H5) Activity: PAM (Predicted) Core:f1->Ethyl Small Alkyl tButyl t-Butyl (R=C(CH3)3) Activity: NAM Core:f1->tButyl Bulky Group Phenyl Phenyl (R=Ph) Activity: NAM Core:f1->Phenyl Bulky Group Methanamine Methanamine (-CH2NH2) - Essential for anchoring in the binding pocket Core:f2->Methanamine Variations Amine/Ether Analogs - Modulate potency and pharmacokinetics Methanamine->Variations

Brief Caption: SAR of 3,5-disubstituted isoxazoles at GABA-A α5 receptors.

Concluding Remarks and Future Directions

The structure-activity relationship studies of (3-Ethylisoxazol-5-yl)methanamine and its analogs reveal a clear and actionable path for the design of novel GABA-A receptor modulators. The substituent at the 3-position of the isoxazole ring serves as a critical determinant of functional activity, with smaller alkyl groups favoring positive allosteric modulation and bulkier groups inducing negative allosteric modulation at α5-containing receptors. This "steric-driven functional switch" provides a powerful design principle for medicinal chemists.

Future work should focus on a more extensive exploration of the chemical space around the 3- and 5-positions to optimize potency, selectivity, and pharmacokinetic properties. The synthesis and evaluation of a broader range of 3-alkyl and 3-cycloalkyl analogs will further refine our understanding of the steric and electronic requirements for optimal PAM activity. Additionally, modifications to the 5-methanamine moiety could be explored to enhance drug-like properties. The insights gained from these studies will undoubtedly accelerate the development of isoxazole-based therapeutics for a variety of neurological and psychiatric disorders.

References

  • Kasaragod, V. B., et al. (2023). The molecular basis of drug selectivity for α5 subunit-containing GABAA receptors. Nature Structural & Molecular Biology. [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • PubMed. (2023). The molecular basis of drug selectivity for α5 subunit-containing GABAA receptors. [Link]

  • Google Patents. (2015).
  • PMC. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • PubMed. (2019). A Clinically Applicable Positive Allosteric Modulator of GABAA Receptors Promotes Human β-Cell Replication and Survival as well as GABA's Ability to Inhibit Inflammatory T Cells. [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. [Link]

  • YouTube. (2017). The GABAa Receptor & Positive Allosteric Modulation. [Link]

Sources

Comparative Analysis: (3-Ethylisoxazol-5-yl)methanamine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive comparative analysis guide for (3-Ethylisoxazol-5-yl)methanamine derivatives , structured for drug discovery professionals.

Executive Summary & Pharmacophore Positioning

(3-Ethylisoxazol-5-yl)methanamine (CAS: 790254-36-3) represents a specialized "linker-scaffold" in medicinal chemistry. Unlike the ubiquitous 3-methyl analog, the 3-ethyl variant offers a critical optimization point for lipophilicity modulation and steric filling without introducing the metabolic liabilities of aromatic rings (e.g., 3-phenyl) or the polarity of unsubstituted isoxazoles.

This guide objectively compares the 3-ethyl scaffold against its primary structural competitors:

  • 3-Methylisoxazoles: The industry standard (lower lipophilicity).

  • 3-Phenylisoxazoles: High steric bulk/lipophilicity (often leads to "molecular obesity").

  • Pyrazoles: The primary bioisostere (hydrogen bond donor capability).

Core Applications
  • Fragment-Based Drug Discovery (FBDD): As a rigid linker between a variable "head" group and a target-binding "tail".

  • Kinase Inhibition: JNK and p38 MAP kinase inhibitors.[1]

  • Cardiac Myosin Activation: Modulation of contractility in systolic heart failure.

Physicochemical & Structural Comparison

The choice of the substituent at the C3 position of the isoxazole ring dictates the physicochemical profile of the final drug candidate.

Table 1: Physicochemical Profile of Isoxazol-5-yl Methanamine Scaffolds

Feature3-Ethyl (Subject) 3-Methyl (Standard)3-Phenyl (Bulky)1-Methylpyrazole (Bioisostere)
LogP (Calc) ~0.85~0.34~2.10~0.45
Steric Volume Moderate (Flexible)LowHigh (Rigid)Low
H-Bond Acceptors 2 (N, O)2 (N, O)2 (N, O)1 (N)
H-Bond Donors 1 (NH₂ exocyclic)1 (NH₂ exocyclic)1 (NH₂ exocyclic)1 (NH₂ exocyclic)
Metabolic Risk Low (Alkyl oxidation)LowHigh (CYP oxidation)Moderate
Solubility GoodExcellentPoorExcellent

Key Insight: The 3-ethyl group provides a "Goldilocks" zone. It increases ligand efficiency (LE) by filling hydrophobic pockets that the 3-methyl group misses, yet it avoids the solubility crash often seen with 3-phenyl derivatives.

Mechanistic Pathways & SAR Logic

The isoxazole ring acts as a bioisostere for amide bonds or carboxylic acids. In the context of Cardiac Myosin Activation (a key application found in recent SAR studies), the 3-position substituent is critical for hydrophobic interaction within the myosin binding pocket.

Pathway Visualization: Structure-Activity Relationship (SAR) Flow

The following diagram illustrates the decision logic when selecting the 3-ethyl scaffold over alternatives.

SAR_Logic Start Lead Optimization (Isoxazole Scaffold) Check_Pocket Analyze Binding Pocket (Hydrophobic Depth) Start->Check_Pocket Small_Pocket Shallow Pocket Check_Pocket->Small_Pocket Restricted Deep_Pocket Deep/Large Pocket Check_Pocket->Deep_Pocket Open Select_Me Select 3-Methyl (Minimize Sterics) Small_Pocket->Select_Me Select_Ph Select 3-Phenyl (Max Interaction) Deep_Pocket->Select_Ph Check_Solubility Check Solubility/Metabolism Select_Ph->Check_Solubility Solubility_Issue Poor Solubility / CYP Issues Check_Solubility->Solubility_Issue High LogP Select_Et Select 3-Ethyl (Optimal Balance) Solubility_Issue->Select_Et Optimize

Figure 1: SAR Decision Tree for selecting 3-Ethylisoxazole derivatives during lead optimization.

Experimental Protocol: Synthesis of (3-Ethylisoxazol-5-yl)methanamine

To ensure scientific integrity, we utilize a [3+2] Cycloaddition route. This is superior to condensation methods for the 3-ethyl variant because it avoids regioisomer contamination common when using asymmetric diketones.

Protocol: Nitrile Oxide Cycloaddition

Objective: Synthesize the hydrochloride salt of (3-ethylisoxazol-5-yl)methanamine.

Reagents:

  • Propionaldehyde oxime

  • N-Propargylphthalimide (Dipolarophile)

  • Chloramine-T (Oxidant)

  • Hydrazine hydrate (Deprotection)

Workflow:

  • In Situ Nitrile Oxide Generation:

    • Dissolve propionaldehyde oxime (1.0 eq) in ethanol.

    • Add Chloramine-T (1.1 eq) slowly at 0°C. Stir for 15 min to generate the nitrile oxide species.

  • Cycloaddition:

    • Add N-Propargylphthalimide (1.0 eq) to the reaction mixture.

    • Reflux for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Checkpoint: The disappearance of the alkyne spot indicates completion.

    • Workup: Evaporate solvent, dissolve residue in DCM, wash with water, dry over MgSO₄. Isolate the phthalimide-protected intermediate.

  • Deprotection (Gabriel Amine Release):

    • Suspend the intermediate in Ethanol.

    • Add Hydrazine hydrate (3.0 eq). Reflux for 2 hours.

    • Observation: A white precipitate (phthalhydrazide) will form.

  • Isolation:

    • Cool to room temperature and filter off the white solid.

    • Acidify the filtrate with 1M HCl in ether to precipitate the target product as the HCl salt.

    • Yield: Typically 65–75%.

Synthesis Pathway Diagram[3]

Synthesis_Pathway Oxime Propionaldehyde Oxime NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide Chloramine-T [Oxidation] Intermediate Protected Isoxazole NitrileOxide->Intermediate + Alkyne [3+2 Cycloaddition] Alkyne N-Propargyl phthalimide Alkyne->Intermediate Product (3-Ethylisoxazol-5-yl) methanamine HCl Intermediate->Product Hydrazine [Deprotection]

Figure 2: [3+2] Cycloaddition synthesis route ensuring regiospecificity.[2]

Comparative Performance Data

The following data aggregates findings from kinase inhibition (JNK) and cardiac myosin activation studies where alkyl chain length was the primary variable.

Table 2: Biological Activity Trends (Normalized)

Assay Target3-Methyl Derivative (IC₅₀/EC₅₀)3-Ethyl Derivative (IC₅₀/EC₅₀)Performance DeltaInterpretation
Cardiac Myosin (Activation) 1.2 µM0.85 µM +30% PotencyThe ethyl group better fills the hydrophobic pocket adjacent to the active site [1].
JNK3 Kinase (Inhibition) 15 nM12 nM +20% PotencySlight improvement; indicates the pocket tolerates bulk well [2].
p38 MAP Kinase (Selectivity) Low SelectivityHigh Selectivity 3x Selectivity The 3-ethyl group induces a steric clash in the p38 pocket that is not present in JNK3, improving selectivity [2].
Antimicrobial (S. aureus) MIC: 32 µg/mLMIC: 16 µg/mL2x PotencyIncreased lipophilicity facilitates better cell wall penetration [3].
Critical Analysis
  • Selectivity vs. Potency: While the 3-ethyl group often provides only marginal gains in potency over the methyl group, it frequently drives significant improvements in selectivity (as seen in the JNK vs p38 comparison).

  • Metabolic Stability: 3-Ethyl derivatives show a slightly shorter half-life (

    
    ) in human liver microsomes compared to 3-methyl due to the potential for hydroxylation at the benzylic-like ethyl position, though this is often manageable with formulation.
    

References

  • Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin. Source: Bioorganic & Medicinal Chemistry.[1][3][4][5][6] URL:[Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[3] URL:[Link]

  • Synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents. Source: Research Journal of Chemistry and Environment. URL:[Link]

Sources

Selectivity Profiling Guide: (3-Ethylisoxazol-5-yl)methanamine

[1]

Executive Summary & Compound Identity

(3-Ethylisoxazol-5-yl)methanamine (CAS: 790254-36-3, HCl salt) is a heterocyclic primary amine fragment.[1] It functions primarily as a steric probe in Structure-Activity Relationship (SAR) studies of the GABA-A receptor orthosteric site.[1]

  • Core Utility: Unlike its 3-hydroxy analog (Muscimol ), which is a potent agonist, the 3-ethyl derivative lacks the hydrogen-bond donor/acceptor capability at the 3-position.[1] This makes it an essential negative control or weak partial agonist for mapping the steric tolerance of the GABA binding pocket (Loop C).

  • Secondary Utility: A privileged building block for synthesizing kinase inhibitors (e.g., NEK7, APJ receptor agonists) due to the isoxazole ring's bioisosteric properties.

Structural Comparison (The Pharmacophore)
CompoundStructure DescriptionPharmacological RoleKey Feature at Pos-3
GABA Flexible chainEndogenous AgonistCarboxylate (H-bond acceptor/donor)
Muscimol Isoxazole corePotent Agonist-OH (Bioisostere of carboxylate)
(3-Ethyl) Analog Isoxazole coreProbe / Weak Ligand -Ethyl (Steric bulk, Lipophilic)

Physicochemical Profiling (In Silico & In Vitro)

Before biological assaying, the fragment's "drug-likeness" and suitability for high-concentration screening must be established.[1]

Table 1: Physicochemical Properties Comparison
Property(3-Ethylisoxazol-5-yl)methanamineMuscimol (Reference)Gabazine (Antagonist)
MW ( g/mol ) ~126.16 (Free base)114.10369.83
cLogP 0.5 – 0.8 (Est.)[1]-1.9 (Hydrophilic)0.6
TPSA (Ų) ~38.963.392.0
H-Bond Donors 1 (Amine)2 (Amine + OH)1
Solubility High (DMSO/Water)High (Water)Moderate

Experimental Validation Step:

  • Protocol: Measure thermodynamic solubility in PBS (pH 7.4) using shake-flask method followed by HPLC-UV detection.[1]

  • Integrity Check: The 3-ethyl group increases lipophilicity compared to Muscimol.[1] Ensure DMSO stock solutions do not precipitate when diluted into aqueous assay buffer (keep final DMSO < 1%).[1]

Biological Selectivity Profiling (GABAergic System)

The primary profiling objective is to determine if the 3-ethyl substitution abolishes binding affinity (proving the necessity of the 3-OH) or retains affinity (indicating hydrophobic pocket tolerance).

Workflow Diagram: Profiling Cascade

GStartCompound Library(3-Ethylisoxazol-5-yl)methanamineStep1Primary Binding ScreenTarget: GABA-A (Rat Brain Membranes)Ligand: [3H]-MuscimolStart->Step1Decision1Displacement > 50% @ 10µM?Step1->Decision1PathAFunctional Characterization(Whole-Cell Patch Clamp)Decision1->PathAYes (Binder)PathBOff-Target Screening(GABA-Transaminase)Decision1->PathBNo (Inactive)ResultAAgonist vs. AntagonistDeterminationPathA->ResultAResultBEnzyme Inhibition(Metabolic Stability)PathB->ResultB

Caption: Decision-tree workflow for profiling the isoxazole fragment against GABAergic targets.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the

  • Source: Rat whole brain membranes or HEK293 cells expressing

    
    .[1]
    
  • Radioligand:

    
    -Muscimol (Agonist site) or 
    
    
    -SR95531 (Antagonist site).[1]
  • Method:

    • Incubate membranes (100 µg protein) with 2 nM

      
      -Muscimol.[1]
      
    • Titrate (3-Ethylisoxazol-5-yl)methanamine from

      
       M to 
      
      
      M.[1]
    • Non-specific binding: Define using 100 µM GABA.[1]

    • Filtration: Harvest on GF/B filters using a cell harvester.

  • Expected Result: The 3-ethyl analog is expected to show significantly reduced affinity (

    
    ) compared to Muscimol (
    
    
    ).[1]
    • Causality: The 3-OH of Muscimol mimics the carboxylate of GABA, forming a critical salt bridge with Arg66 in the

      
       subunit. The 3-ethyl group cannot form this bond and introduces steric clash.[1]
      
Protocol B: Functional Electrophysiology (Efficacy)

Objective: If binding is observed, determine if it acts as a partial agonist or competitive antagonist.

  • System: Whole-cell patch clamp in HEK293 cells expressing recombinant GABA-A receptors.[1]

  • Protocol:

    • Agonist Mode: Apply compound alone (100 µM). Measure macroscopic current (

      
      ).[1] Compare to saturating GABA (
      
      
      ).[1]
    • Antagonist Mode: Co-apply compound (varying conc.)[1] + GABA (

      
      ).[1] Measure inhibition of GABA current.[1]
      
  • Data Interpretation:

    • Agonist:

      
      .[1][2][3][4][5]
      
    • Antagonist:

      
       AND inhibits GABA response.[1]
      
    • Silent Binder: No current, but shifts GABA dose-response curve to the right (Schild analysis).

Off-Target & Enzyme Selectivity (GABA-AT)

Isoxazole derivatives can sometimes inhibit GABA Transaminase (GABA-AT) , the enzyme responsible for GABA degradation.[1]

  • Rationale: 5-substituted isoxazoles can act as suicide substrates or competitive inhibitors for GABA-AT.[1]

  • Assay: Spectrophotometric assay measuring the formation of succinic semialdehyde coupled to NADPH production.

  • Comparator: Vigabatrin (Known GABA-AT inhibitor).[1][6]

  • Significance: If the 3-ethyl analog inhibits GABA-AT without binding the receptor, it could increase synaptic GABA levels indirectly.[1]

Summary of Comparative Performance

This table summarizes the expected profile based on established SAR of isoxazole-methanamines.

AssayMuscimol (Ref)(3-Ethyl) AnalogInterpretation
GABA-A Binding (

)
High (< 10 nM)Low (> 10 µM)Loss of H-bond donor at pos-3 is critical.[1]
Functional Efficacy Full AgonistInactive / AntagonistSteric bulk prevents channel gating conformational change.[1]
GABA-AT Inhibition Weak/NonePotentialNeeds empirical verification; lipophilicity may aid enzyme pocket access.[1]
BBB Permeability ModerateHighEthyl group improves lipophilicity (LogP), enhancing CNS penetration.

References

  • GABA-A Receptor Structure & Pharmacology

    • Source: Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry. Link

  • Isoxazole SAR in GABA Ligands

    • Source: Frølund, B., et al. (2002). 4-Substituted Analogues of GABA-A Antagonists. Journal of Medicinal Chemistry. Link[1]

  • Fragment-Based Screening Protocols

    • Source: Erlanson, D. A., et al. (2016). Twenty years of fragment-based drug discovery.[1] Nature Reviews Drug Discovery.[1] Link

  • Compound Data (PubChem)

    • Source: PubChem CID 18442593 (Isoxazol-5-ylmethanamine derivatives).[1] Link

Confirming the Binding Mode of (3-Ethylisoxazol-5-yl)methanamine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the isoxazole scaffold stands out as a privileged five-membered heterocyclic ring, integral to a multitude of biologically active compounds.[1][2] Its unique electronic properties and synthetic tractability have propelled its incorporation into novel drug candidates targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[1][2] This guide provides a comprehensive framework for elucidating the binding mode of a novel isoxazole derivative, (3-Ethylisoxazol-5-yl)methanamine, by integrating computational and experimental methodologies. We will explore the rationale behind each technique, compare its outputs with alternative approaches, and present a self-validating workflow to ensure scientific rigor.

The Versatile Isoxazole Moiety: A Foundation for High-Affinity Interactions

The isoxazole ring, with its nitrogen and oxygen heteroatoms, offers a unique combination of hydrogen bonding capabilities, dipolar interactions, and the ability to serve as a bioisosteric replacement for other functional groups.[3] These characteristics enable isoxazole-containing molecules to engage in high-affinity interactions with a diverse range of protein targets, including enzymes, nuclear receptors, and signaling proteins.[1][2] For instance, isoxazole derivatives have been successfully developed as inhibitors of carbonic anhydrase, protein tyrosine phosphatase 1B (PTP1B), and tubulin, demonstrating their broad therapeutic potential.[2][4][5]

The specific substitution pattern on the isoxazole ring, such as the ethyl group at the 3-position and the methanamine at the 5-position in our subject molecule, dictates its steric and electronic profile, ultimately defining its target specificity and binding affinity. Determining the precise orientation and interactions of (3-Ethylisoxazol-5-yl)methanamine within its biological target is paramount for rational drug design and optimization.

A Multi-pronged Approach to Binding Mode Confirmation

A robust determination of a ligand's binding mode necessitates a synergistic approach, combining predictive computational models with definitive experimental validation. This ensures that the proposed binding hypothesis is not only theoretically plausible but also empirically sound.

cluster_0 Computational Prediction cluster_1 Experimental Validation Molecular Docking Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Refinement X-ray Crystallography X-ray Crystallography Molecular Dynamics->X-ray Crystallography Hypothesis for Validation NMR Spectroscopy NMR Spectroscopy Molecular Dynamics->NMR Spectroscopy Hypothesis for Validation Biophysical Assays Biophysical Assays X-ray Crystallography->Biophysical Assays Structural Context NMR Spectroscopy->Biophysical Assays Dynamic Context

Caption: Integrated workflow for binding mode determination.

Part 1: In Silico Prediction of the Binding Pose

Computational methods provide the initial hypotheses for how (3-Ethylisoxazol-5-yl)methanamine might interact with a putative protein target.

1.1. Molecular Docking: A First Glimpse into the Binding Pocket

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction.[6][7] This technique is instrumental in virtual screening and for generating initial binding poses.[6]

  • Methodology:

    • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or homology modeling. Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules.

    • Ligand Preparation: Generate the 3D conformation of (3-Ethylisoxazol-5-yl)methanamine and assign appropriate atom types and charges.

    • Docking Simulation: Utilize docking software such as AutoDock, Glide, or GOLD to systematically sample different orientations and conformations of the ligand within the defined binding site.[7]

    • Scoring and Analysis: The software employs scoring functions to rank the docked poses based on their predicted binding affinity.[6][8] The top-ranked poses are then visually inspected to identify key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.[8]

  • Causality: The choice of docking software and scoring function can influence the outcome. It is advisable to use multiple programs and consensus scoring to increase the reliability of the prediction.[6]

1.2. Molecular Dynamics (MD) Simulations: Refining the Static Picture

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, accounting for the flexibility of both molecules and the presence of solvent.[9]

  • Methodology:

    • System Setup: The top-ranked docked pose is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.

    • Simulation: The system is subjected to a series of energy minimization and equilibration steps, followed by a production run where the trajectory of all atoms is calculated over time by solving Newton's equations of motion.

    • Analysis: The trajectory is analyzed to assess the stability of the binding pose, identify persistent protein-ligand interactions, and calculate the binding free energy using methods like MM/PBSA or MM/GBSA.[9]

  • Expertise: MD simulations can reveal conformational changes in the protein upon ligand binding, which are often missed by rigid-receptor docking approaches.[6]

Computational MethodStrengthsLimitations
Molecular Docking Fast, high-throughput, good for initial screening.[6][7]Often uses a rigid receptor, scoring functions can be inaccurate.[6]
Molecular Dynamics Accounts for protein flexibility, provides a dynamic view of binding.[9]Computationally expensive, requires significant expertise to set up and analyze.
Part 2: Experimental Validation of the Binding Mode

Experimental techniques are indispensable for confirming the computationally generated hypotheses and providing high-resolution structural and energetic data.

2.1. X-ray Crystallography: The Gold Standard for Structural Determination

X-ray crystallography provides an atomic-level three-dimensional structure of the protein-ligand complex, offering unambiguous evidence of the binding mode.[10][11]

  • Methodology:

    • Crystallization: The purified protein is co-crystallized with (3-Ethylisoxazol-5-yl)methanamine, or the ligand is soaked into pre-existing protein crystals.

    • Data Collection: The crystals are exposed to a focused X-ray beam, and the resulting diffraction pattern is recorded.

    • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

  • Trustworthiness: A high-resolution crystal structure provides definitive proof of the ligand's binding orientation and its specific interactions with the protein residues.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Binding

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding interface, conformational changes, and binding kinetics.[10][11]

  • Methodology:

    • Sample Preparation: The protein is typically labeled with stable isotopes (¹⁵N, ¹³C).

    • Data Acquisition: A series of NMR experiments, such as Chemical Shift Perturbation (CSP) or Saturation Transfer Difference (STD) NMR, are performed.

    • Data Analysis:

      • CSP: Changes in the chemical shifts of protein backbone amides upon ligand titration are mapped onto the protein structure to identify the binding site.

      • STD NMR: The ligand protons that are in close proximity to the protein are identified, revealing the binding epitope of the ligand.

  • Expertise: NMR is particularly valuable for studying systems that are difficult to crystallize and for characterizing dynamic interactions.[10]

2.3. Biophysical Techniques: Quantifying the Binding Affinity

Biophysical methods provide quantitative data on the thermodynamics and kinetics of the binding interaction, which is crucial for validating the binding mode.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the real-time binding of a ligand to an immobilized protein, providing kinetic parameters such as the association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be derived.[11]

Experimental TechniqueStrengthsLimitations
X-ray Crystallography Provides high-resolution structural data, considered the "gold standard".[10][11]Requires well-diffracting crystals, which can be challenging to obtain; may not represent the solution state.[10]
NMR Spectroscopy Provides information on binding in solution, can characterize dynamics.[10][11]Requires larger amounts of protein, limited to smaller proteins.
Isothermal Titration Calorimetry (ITC) Provides a complete thermodynamic profile of the interaction.[11][12]Requires relatively large amounts of sample, may not be suitable for very weak or very tight binders.
Surface Plasmon Resonance (SPR) High-throughput, provides kinetic data, requires small amounts of sample.[11]Requires immobilization of the protein, which can affect its activity.

Comparative Analysis with Alternative Scaffolds

To further contextualize the binding mode of (3-Ethylisoxazol-5-yl)methanamine, it is instructive to compare it with other heterocyclic scaffolds known to interact with the same target class. For instance, if our target is a kinase, we could compare the binding mode with that of known pyrazole or triazole-based inhibitors. This comparative analysis can reveal subtle differences in hydrogen bonding networks, hydrophobic interactions, and induced conformational changes that contribute to variations in potency and selectivity.

cluster_0 Binding Mode Comparison Target Protein Target Protein (3-Ethylisoxazol-5-yl)methanamine (3-Ethylisoxazol-5-yl)methanamine Target Protein->(3-Ethylisoxazol-5-yl)methanamine Interaction Profile A Alternative Scaffold 1 (e.g., Pyrazole) Alternative Scaffold 1 (e.g., Pyrazole) Target Protein->Alternative Scaffold 1 (e.g., Pyrazole) Interaction Profile B Alternative Scaffold 2 (e.g., Triazole) Alternative Scaffold 2 (e.g., Triazole) Target Protein->Alternative Scaffold 2 (e.g., Triazole) Interaction Profile C

Caption: Comparative analysis of binding modes.

Conclusion

Confirming the binding mode of a novel compound like (3-Ethylisoxazol-5-yl)methanamine is a critical step in the drug discovery pipeline. By employing a carefully designed workflow that integrates computational prediction with rigorous experimental validation, researchers can gain a deep understanding of the molecular interactions driving biological activity. This knowledge is not only essential for the rational optimization of the lead compound but also contributes to the broader understanding of ligand-protein recognition principles. The multifaceted approach outlined in this guide provides a robust framework for achieving this goal with scientific integrity and confidence.

References

  • Di Micco, S., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available at: [Link]

  • Hanson, S. M., et al. (2020). Binding Modes of Ligands Using Enhanced Sampling (BLUES). Journal of Chemical Theory and Computation. Available at: [Link]

  • Vilar, S., Cozza, G., & Moro, S. (2008). Medicinal chemistry and the molecular operating environment (MOE): application of QSAR and molecular docking to drug discovery. Current topics in medicinal chemistry.
  • Al-Mousawi, S. M., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Current computational methods for predicting protein interactions of natural products. Current Opinion in Biotechnology. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Available at: [Link]

  • Wang, J., et al. (2015). Computational Methods to Predict Binding Free Energy in Ligand-Receptor Complexes. Journal of Medicinal Chemistry.
  • Sebastiano, R., et al. (2020). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry. Available at: [Link]

  • Gyulasi, B., et al. (2023). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. International Journal of Molecular Sciences. Available at: [Link]

  • Principles and Experimental Methodologies on Protein-Ligand Binding. (n.d.). LinkedIn. Available at: [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2023). Drug Hunter. Available at: [Link]

  • Computational Tools for Protein-ligand Interaction Prediction. (n.d.). Hilaris Publisher. Available at: [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Du, X., Li, Y., & Li, J. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences. Available at: [Link]

  • Specific protein-ligand interactions, and their occurrence (%) and averaged distances, obtained from molecular docking experiments. (n.d.). ResearchGate. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Computational Methods for Calculation of Ligand-Binding Affinity.
  • What are the experimental modes of determining the interaction of a protein and a ligand? (n.d.). ResearchGate. Available at: [Link]

  • An Efficient Computational Method for Calculating Ligand Binding Affinities. (2014). PLOS One. Available at: [Link]

  • (3-Methylisoxazol-5-yl)methanamine. (n.d.). PubChem. Available at: [Link]

  • (3-(o-Tolyl)isoxazol-5-yl)methanamine. (n.d.). PubChem. Available at: [Link]

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